1,2-Bis(2-chlorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-bis(2-chlorophenyl)hydrazine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKMQNKKYZERHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061138 | |
| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |
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Molecular Weight |
253.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, <10 mg/L | |
| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |
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Vapor Pressure |
0.000015 [mmHg], 1.5X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | 1,2-Bis(2-chlorophenyl) hydrazine | |
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| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |
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CAS No. |
782-74-1 | |
| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-74-1 | |
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| Record name | 1,2-Bis(2-chlorophenyl)-hydrazine | |
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| Record name | Hydrazine, 1,2-bis(2-chlorophenyl)- | |
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| Record name | 1,2-Bis(2-chlorophenyl)hydrazine | |
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| Record name | 1,2-bis(2-chlorophenyl)hydrazine | |
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| Record name | 2,2'-DICHLOROHYDRAZOBENZENE | |
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| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
87 °C | |
| Record name | 1,2-BIS(2-CHLOROPHENYL) HYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Introduction: Strategic Importance of 2,2'-Dichlorohydrazobenzene
An In-Depth Technical Guide to the Synthesis of 2,2'-Dichlorohydrazobenzene
2,2'-Dichlorohydrazobenzene is a pivotal chemical intermediate whose primary value lies in its role as the direct precursor to 3,3'-Dichlorobenzidine (DCB).[1][2][3] DCB is a critical component in the manufacturing of high-performance azo pigments, which are widely used in printing inks, textiles, and plastics. The synthesis of 2,2'-Dichlorohydrazobenzene is, therefore, a cornerstone reaction in the pigment industry. The subsequent transformation of this hydrazo compound into DCB occurs via the classic acid-catalyzed benzidine rearrangement, a fascinating and mechanistically significant reaction in organic chemistry.[4][5][6]
This guide provides an in-depth exploration of the primary, field-proven synthetic routes to 2,2'-Dichlorohydrazobenzene. We will dissect the underlying chemical principles, provide detailed experimental protocols, and explain the causality behind the selection of specific reagents and conditions, offering researchers and process chemists a comprehensive resource for lab-scale synthesis and scale-up considerations.
Primary Synthesis Route: Catalytic Hydrogenation of 2-Chloronitrobenzene
The most prevalent and industrially scalable method for preparing 2,2'-Dichlorohydrazobenzene is the catalytic reduction of 2-chloronitrobenzene (also known as o-nitrochlorobenzene). This process involves the selective reduction of the nitro group in a multiphase system under controlled conditions to favor the formation of the hydrazo intermediate, thereby preventing further reduction to the corresponding aniline (2-chloroaniline).
Core Principle and Reaction Mechanism
The conversion of an aromatic nitro compound to a hydrazo compound is a multi-step reduction process. The reaction proceeds through several intermediates. While the precise surface chemistry on the catalyst is complex, the generally accepted pathway involves the following key stages:
-
Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).
-
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative (-NHOH).
-
Condensation and Reduction: Two molecules of the hydroxylamine can condense to form an azoxy compound (-N(O)=N-), which is then reduced to an azo compound (-N=N-). Alternatively, the hydroxylamine and nitroso intermediates can condense. Finally, the azo compound is reduced to the desired hydrazo compound (-NH-NH-).
The key challenge is to halt the reduction at the hydrazo stage, as the N-N bond is susceptible to cleavage, which would yield 2-chloroaniline as an undesired byproduct.[7][8]
Caption: Generalized pathway for the reduction of 2-chloronitrobenzene.
Critical Parameters and Scientific Rationale
The success of this synthesis hinges on the precise control of several reaction parameters. Each choice is a deliberate step to maximize yield and purity.
-
Catalyst System:
-
Noble Metals (Pd, Pt): Platinum and Palladium, typically supported on carbon (Pd/C, Pt/C), are highly effective hydrogenation catalysts.[1][9] Their high activity allows the reaction to proceed under milder conditions. However, their cost is a significant factor in industrial settings.
-
Nickel Catalysts: Nickel-based systems, such as Raney Nickel, offer a more cost-effective alternative and are widely used.[1][2] They may require slightly more forcing conditions but provide excellent results.
-
-
Alkaline Medium: The reaction is conducted under alkaline conditions, typically using an aqueous solution of sodium hydroxide or potassium hydroxide.[2][9] This is a critical choice. The alkaline environment promotes the condensation of the nitroso and hydroxylamine intermediates, which is essential for forming the N-N bond, thereby steering the reaction away from the pathway that leads directly to aniline.
-
Solvent System: A two-phase system is employed, consisting of an aqueous alkaline solution and a non-water-miscible aromatic solvent like toluene or xylene.[1][9] The 2-chloronitrobenzene starting material and the 2,2'-dichlorohydrazobenzene product are soluble in the organic phase, which facilitates both the reaction at the phase interface and the subsequent separation of the product.
-
Co-catalyst/Promoter: To enhance selectivity and catalyst stability, a co-catalyst is often added.
-
Quinones: Polycyclic quinones, particularly anthraquinone derivatives, have been shown to significantly improve yields and the reproducibility of the reaction.[9] They are believed to act as hydrogen transfer agents, facilitating a more controlled reduction and preventing catalyst deactivation. Naphthalene derivatives like 1,4-naphthoquinone have also been used.[9]
-
-
Temperature and Pressure: The reaction is typically run at elevated temperatures (e.g., 40-80°C) and hydrogen pressures (e.g., 0.6 MPa or 65-70 psi).[1][9][10] These parameters are carefully optimized. Higher temperatures and pressures increase the reaction rate but also elevate the risk of over-reduction and undesired side reactions like hydrodechlorination (loss of the chlorine atoms). The goal is to find a balance that ensures a reasonable reaction time without compromising selectivity.
Comparative Overview of Patented Protocols
| Parameter | Method A (Noble Metal)[9] | Method B (Nickel Catalyst)[1][2] |
| Starting Material | o-Nitrochlorobenzene | o-Nitrochlorobenzene |
| Catalyst | Platinum or Palladium | Nickel System Catalyst |
| Co-Catalyst | Anthraquinone derivative | Not specified, but a "promotor" is mentioned |
| Solvent | Toluene, Xylene, or other aromatic hydrocarbon | Toluene and an alcohol (e.g., Methanol) |
| Base | 10-25% aq. NaOH or KOH | Sodium hydroxide in methanol |
| Temperature | 50 - 80°C (preferably 55 - 60°C) | 40 - 50°C |
| H₂ Pressure | 0.4 - 7.8 bars (approx. 6 - 113 psi) | 0.6 MPa (approx. 87 psi) |
| Key Additive | --- | Dechlorination inhibitor (e.g., ethanolamine) |
| Reported Yield | 80 - 90% | High yield implied |
Detailed Experimental Protocol (Batch Hydrogenation)
This protocol is a synthesized example based on the principles outlined in the referenced literature.[1][2]
Materials:
-
1-Liter Autoclave Reactor equipped with gas inlet, pressure gauge, thermocouple, and stirrer
-
o-Nitrochlorobenzene (120 g)
-
Toluene (200 mL)
-
Methanol (100 mL)
-
Sodium Hydroxide (12 g)
-
Nickel Catalyst (e.g., Raney Ni, 10 g, use as a slurry)
-
Ethanolamine (2 g, as dechlorination inhibitor)
-
Nitrogen and Hydrogen gas cylinders with regulators
Procedure:
-
Reactor Charging: In the 1-L autoclave, add o-nitrochlorobenzene (120 g) and toluene (200 mL).
-
Base Preparation: Separately, prepare the alkaline solution by carefully dissolving solid sodium hydroxide (12 g) in methanol (100 mL). Add the dechlorination inhibitor, ethanolamine (2 g), to this solution and stir until homogeneous.
-
Catalyst and Base Addition: Add the prepared methanolic NaOH solution to the autoclave, followed by the nickel catalyst (10 g).
-
System Purge: Seal the autoclave. Purge the system first with nitrogen gas three times to remove air, then purge with hydrogen gas three times.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to 0.6 MPa. Begin stirring and heat the reactor to maintain an internal temperature of 40-50°C.
-
Reaction Monitoring: Monitor the hydrogen pressure. The reaction is proceeding as hydrogen is consumed, causing the pressure to drop. Maintain the pressure by periodically re-introducing hydrogen. The reaction is considered complete when hydrogen uptake ceases (e.g., the pressure drop is less than 0.05 MPa over 30 minutes).
-
Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.
-
Product Isolation: The resulting mixture contains the product dissolved in the organic layer and the catalyst as a solid. This mixture is then ready for downstream processing and purification.
Caption: Workflow for the synthesis of 2,2'-Dichlorohydrazobenzene.
Alternative Route: Reduction of 2,2'-Dichloroazoxybenzene
An alternative synthesis starts from 2,2'-dichloroazoxybenzene, which can be prepared from 2-chloronitrobenzene. This route avoids the use of high-pressure hydrogenation equipment.
Principle and Method
This method employs a classical chemical reducing agent, zinc powder, in an aqueous ammoniacal solution.[11] The zinc acts as the electron donor for the reduction in a basic medium provided by the ammonia.
Protocol Example (Zinc Reduction)
This protocol is based on the methodology described in patent literature.[11]
Materials:
-
2,2'-Dichloroazoxybenzene (40 g)
-
Toluene (50 mL)
-
Ammonium Chloride (35.3 g)
-
25% Aqueous Ammonia (50 mL)
-
Water (200 mL)
-
98% Industrial Zinc Powder (21.5 g)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Dissolution: Dissolve 2,2'-dichloroazoxybenzene (40 g) in toluene (50 mL) in the reaction vessel.
-
Aqueous Phase: Add ammonium chloride (35.3 g), aqueous ammonia (50 mL), and water (200 mL) to the vessel.
-
Reduction: Begin vigorous stirring and add the zinc powder (21.5 g) portion-wise. The reaction is exothermic; control the temperature to not exceed 60°C.
-
Monitoring: Stir for approximately 30 minutes. The reaction progress can be visually monitored as the reddish-brown color of the organic layer fades to light yellow.
-
Phase Separation: Stop stirring and allow the layers to separate for about 10 minutes. The lower aqueous layer contains a zinc-ammonia complex.
-
Isolation: Carefully separate and collect the upper toluene layer, which contains the 2,2'-dichlorohydrazobenzene product. This solution can be used directly for the subsequent benzidine rearrangement or subjected to further purification. This method is reported to achieve yields of 99% or more.[11]
Downstream Processing and Purification
Regardless of the synthetic route, the crude product requires purification to be suitable for subsequent steps.
-
Catalyst Removal: For hydrogenation routes, the solid catalyst must be carefully filtered from the reaction mixture. This is often done under an inert atmosphere (e.g., nitrogen) as catalysts like Raney Nickel can be pyrophoric.
-
Phase Separation: The organic layer containing the product is separated from the aqueous alkaline layer.
-
Washing: The organic layer is washed sequentially with dilute acid (e.g., 5% HCl) to remove any basic impurities and then with water to neutrality.[10]
-
Solvent Removal: The solvent (e.g., toluene) is removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The resulting solid crude product can be recrystallized from a suitable solvent, such as ethanol or a hexane/ethanol mixture, to yield high-purity 2,2'-dichlorohydrazobenzene.
Application: The Acid-Catalyzed Benzidine Rearrangement
The primary utility of 2,2'-Dichlorohydrazobenzene is its immediate conversion to 3,3'-Dichlorobenzidine. This is achieved through the benzidine rearrangement, an intramolecular process catalyzed by strong acids like HCl or H₂SO₄.[5][12]
The reaction is first-order with respect to the hydrazo compound and second-order with respect to hydrogen ions, indicating that a diprotonated species is involved in the rate-determining step.[4] The mechanism is believed to be a concerted[11][11]-sigmatropic rearrangement. For 2,2'-dichlorohydrazobenzene, this rearrangement proceeds with high selectivity, yielding primarily 3,3'-dichlorobenzidine (the benzidine product) and a small amount of disproportionation products.[4]
Caption: Simplified mechanism of the Benzidine Rearrangement.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
| Chemical | Key Hazards | Handling Precautions |
| 2-Chloronitrobenzene | Toxic, Carcinogen, Environmental Hazard | Avoid inhalation, ingestion, and skin contact. |
| 2,2'-Dichlorohydrazobenzene | Suspected Carcinogen, Toxic | Handle with care, avoid creating dust. |
| Toluene | Flammable, Health Hazard | Keep away from ignition sources. Use in a well-ventilated area. |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Handle with extreme care. |
| Hydrogen Gas | Extremely Flammable | Ensure proper grounding and ventilation. Use spark-proof equipment. |
| Nickel Catalyst | Flammable Solid, Carcinogen | Can be pyrophoric (ignite spontaneously in air). Handle as a slurry. |
Conclusion
The synthesis of 2,2'-Dichlorohydrazobenzene is a well-established process that is critical for the pigment industry. The catalytic hydrogenation of 2-chloronitrobenzene represents the most industrially viable and scalable route, offering high yields when key parameters such as the catalyst system, alkaline medium, and reaction conditions are precisely controlled. Alternative methods, such as the zinc-based reduction of the corresponding azoxy compound, provide a valuable option that avoids the need for high-pressure equipment. A thorough understanding of the reaction mechanisms and the rationale behind the experimental design is essential for any researcher or chemist working to optimize this important chemical transformation.
References
- Harnisch, H., et al. (1980). Process for the preparation of 2,2'-dichloro-hydrazobenzene. U.S.
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Unknown. (n.d.). Process for preparing 2,2'-dichloro-hydrazobenzene. Patsnap. [Link]
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Unknown. (2007). A PROCESS FOR PREPARATION OF 2,2 - DICHLOROHYDRAZOBENZENE. Indian Patent 206242. [Link]
- Unknown. (2005). Process for preparing 2,2'-dichloro-hydrazobenzene.
- Unknown. (2003). Method for preparing 2,2'-dichlorohydrazobenzene.
-
Banthorpe, D. V., et al. (1968). Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzenes. Journal of the Chemical Society B: Physical Organic, 609-613. [Link]
-
Sarett, L. H. (1955). 2,2-dichloroethanol. Organic Syntheses, 35, 43. [Link]
- Spiegler, W. (1975). Reduction of certain 2,2'-disubstituted azoxybenzenes and azobenzenes to corresponding hydrazobenzenes. U.S.
-
Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6734–6741. [Link]
-
Sharipov, R. Z., et al. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(11), 15829–15840. [Link]
- Gruen, H., & Schulze, J. (1964). Preparation of 2,2'-dichlorohydrazobenzene. U.S.
-
Li, Y., et al. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Molecules, 27(19), 6667. [Link]
-
Li, J., et al. (2015). Effective catalytic hydrodechlorination of o-, p- and m-chloronitrobenzene over Ni/Fe nanoparticles: Effects of experimental parameter and molecule structure on the reduction kinetics and mechanisms. Chemical Engineering Journal, 262, 587-595. [Link]
-
Unknown. (n.d.). Benzidine Rearrangement. Surendranath College. [Link]
-
Zhang, Y., & Zhou, J. (2024). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]
-
Wu, G., et al. (2006). Novel Partial Reductive Pathway for 4-Chloronitrobenzene and Nitrobenzene Degradation in Comamonas sp. Strain CNB-1. Applied and Environmental Microbiology, 72(3), 1759–1765. [Link]
-
Chen, N., et al. (2015). Application of benzidine rearrangement in organic synthesis. Chinese Journal of Organic Chemistry, 35(4), 743-754. [Link]
-
Unknown. (2015). Benzidine Rearrangement. Chem-Station Int. Ed. [Link]
-
Unknown. (2020). Benzidine Rearrangement. ALL ABOUT CHEMISTRY. [Link]
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- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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spectroscopic data for 1,2-Bis(2-chlorophenyl)hydrazine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Bis(2-chlorophenyl)hydrazine
Preamble: The Imperative for Rigorous Spectroscopic Validation
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of any molecule is the bedrock upon which all subsequent data rests. For a compound such as this compound, a symmetrically substituted hydrazine derivative, its potential utility as a synthetic intermediate or a scaffold in drug discovery necessitates a comprehensive understanding of its spectroscopic signature. While this molecule is cataloged (CAS 782-74-1), publicly available, fully elucidated spectral data sets are sparse.[1][2]
This guide, therefore, moves beyond a simple recitation of known data. It is designed as a practical whitepaper for the research scientist, providing a robust framework for the characterization of this compound using the principal techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the predicted spectral characteristics, grounded in established principles and data from close structural analogs, and present standardized protocols for data acquisition. This approach serves as both a predictive tool for researchers synthesizing this compound and a self-validating system for confirming its identity and purity.
Molecular Structure and Isomeric Considerations
This compound possesses a molecular formula of C₁₂H₁₀Cl₂N₂ and a molecular weight of approximately 253.13 g/mol .[2] The structure features two o-chlorophenyl moieties linked by a hydrazine bridge. The ortho-positioning of the chlorine atoms imposes significant steric and electronic effects that will be reflected in its spectroscopic output.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.
Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the aromatic region of the ¹H NMR spectrum. The two o-chlorophenyl rings are chemically equivalent. Within each ring, there are four distinct aromatic protons. The N-H protons of the hydrazine linker will appear as a single, likely broad, signal.
-
Causality of Signal Position: The aromatic protons are deshielded by the ring current, placing them in the typical 6.8-7.5 ppm range. The electron-withdrawing nature of the chlorine atom will further influence the precise chemical shifts of the adjacent protons. Protons ortho and para to the chlorine atom will be shifted further downfield compared to the meta protons. The N-H protons are expected to be in the 8.0-10.5 ppm range, with their exact position and broadness being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[3]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.40 | d | 2H | Ar-H | Proton ortho to Cl, deshielded |
| ~ 7.30 | t | 2H | Ar-H | Proton para to N, ortho to C-H |
| ~ 7.10 | d | 2H | Ar-H | Proton ortho to N, meta to Cl |
| ~ 6.95 | t | 2H | Ar-H | Proton meta to N and Cl |
| ~ 8.5 - 10.5 | s (broad) | 2H | N-H | Exchangeable hydrazine protons |
Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, we expect to see only six signals for the twelve aromatic carbons and no aliphatic carbons.
-
Causality of Signal Position: The carbon atom directly bonded to the chlorine (C-Cl) will be significantly deshielded. The carbon bonded to the nitrogen (C-N) will also be downfield. The remaining four aromatic carbons will appear in the 110-135 ppm range.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 145 | C-N | Carbon attached to electronegative nitrogen |
| ~ 132 | C-H | Aromatic methine |
| ~ 130 | C-Cl | Carbon attached to electronegative chlorine |
| ~ 128 | C-H | Aromatic methine |
| ~ 122 | C-H | Aromatic methine |
| ~ 115 | C-H | Aromatic methine |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds helps in observing exchangeable N-H protons which might be invisible in a non-polar solvent like CDCl₃.
-
Sample Preparation: Accurately weigh ~10-15 mg of the dried sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-3 seconds.
-
Co-add a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H signals and reference both spectra to the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most informative regions will be those corresponding to N-H, C-N, aromatic C=C and C-H, and C-Cl vibrations.
-
Trustworthiness of Peaks: The N-H stretch is a highly reliable diagnostic peak. Its presence immediately confirms the hydrazine moiety. The aromatic C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region confirm the phenyl rings. The C-Cl stretch, while weaker, provides direct evidence of the halogen substituent.
Table 3: Predicted IR Absorption Bands and Functional Group Assignments
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3200 - 3300 | N-H Stretch | Medium, Broad | Characteristic of secondary amines/hydrazines.[3] |
| 3050 - 3100 | Aromatic C-H Stretch | Medium | Confirms presence of aromatic rings. |
| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong | Phenyl ring skeletal vibrations.[3] |
| 1450 - 1500 | Aromatic C=C Stretch | Medium-Strong | Phenyl ring skeletal vibrations.[3] |
| 1250 - 1350 | C-N Stretch | Medium | Vibration of the aryl-nitrogen bond. |
| 750 - 770 | C-H Out-of-plane Bend | Strong | Characteristic of ortho-disubstituted benzene rings. |
| 680 - 750 | C-Cl Stretch | Medium-Weak | Confirms chloro-substituent. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, preferred method over KBr pellets as it requires minimal sample preparation and is less susceptible to atmospheric moisture interference.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers valuable structural information through the analysis of fragmentation patterns. For this compound, the isotopic signature of chlorine is a critical validation point.
-
Self-Validating Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing two chlorine atoms, like this compound, will exhibit a highly characteristic molecular ion cluster. The M⁺ peak (containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl and one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms) will appear with a relative intensity ratio of approximately 100:65:10 (or 9:6:1), providing unambiguous confirmation of the presence of two chlorine atoms.
Predicted Mass Spectrum (Electron Ionization - EI)
Table 4: Predicted m/z Fragments and Their Identities
| Predicted m/z | Identity | Rationale |
|---|---|---|
| 252 / 254 / 256 | [M]⁺ | Molecular ion (C₁₂H₁₀³⁵Cl₂N₂⁺, etc.). Ratio ~9:6:1. |
| 126 / 128 | [C₆H₅ClN]⁺ | Major fragment from cleavage of the central N-N bond. |
| 111 / 113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine after loss of N₂H₂ from parent or NH from fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation after loss of chlorine. |
Caption: Primary fragmentation pathway via N-N bond cleavage.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 350, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion cluster and verify its m/z value and isotopic pattern. Analyze the major fragment ions and propose fragmentation pathways to corroborate the predicted structure.
Conclusion: A Unified Spectroscopic Identity
The structural elucidation of this compound is not achieved by a single technique but by the synergistic convergence of NMR, IR, and MS data. NMR defines the precise C-H framework and connectivity. IR confirms the essential functional groups, particularly the N-H and aromatic systems. Finally, MS provides an unequivocal confirmation of the molecular weight and elemental composition (specifically, the presence of two chlorine atoms) through its distinct isotopic pattern. This guide provides the predictive data and validated protocols necessary for any researcher to confidently synthesize, identify, and utilize this compound in their work, upholding the highest standards of scientific integrity.
References
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SIELC Technologies. (2018). This compound. Retrieved from [Link]1]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]]
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NIST. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. In NIST Chemistry WebBook. Retrieved from [Link]]
-
PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]2]
-
Rasayan Journal of Chemistry. (2020). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]3]
Sources
Technical Guide: Hazards and Toxicity of 1,2-Bis(2-chlorophenyl)hydrazine
Executive Summary
1,2-Bis(2-chlorophenyl)hydrazine (CAS: 782-74-1), also known as 2,2'-dichlorohydrazobenzene, is a substituted aryl hydrazine derivative used primarily as a chemical intermediate in the synthesis of azo dyes and potentially as a precursor in pharmaceutical research.[1][2] While specific toxicological endpoints for this exact isomer are less extensively documented than its parent compound (1,2-diphenylhydrazine), it shares the potent hazard profile characteristic of the diarylhydrazine class.
Primary Risks:
-
Hemotoxicity: Potential for methemoglobinemia and hemolytic anemia via oxidative stress on erythrocytes.
-
Carcinogenicity: Structurally related to known carcinogens (e.g., 1,2-diphenylhydrazine, a Group B2 probable human carcinogen).[3] Metabolic activation yields azo compounds and free radicals capable of DNA alkylation.
-
Acute Toxicity: Severe irritation to mucous membranes, skin, and eyes; potential hepatotoxicity upon systemic absorption.
Chemical Identity & Physicochemical Properties[4][5][6][7][8]
Precise identification is the first step in effective risk management.
| Property | Detail |
| Chemical Name | This compound |
| Synonyms | 2,2'-Dichlorohydrazobenzene; Hydrazine, 1,2-bis(2-chlorophenyl)- |
| CAS Number | 782-74-1 |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ |
| Molecular Weight | 253.13 g/mol |
| Physical State | Solid (typically crystalline powder) |
| Solubility | Low in water; soluble in organic solvents (ethanol, DMSO) |
| Stability | Susceptible to oxidation in air; degrades to azo derivatives |
Toxicological Mechanisms of Action
Understanding why this compound is toxic allows for better experimental design and safety planning. The toxicity of this compound is driven by its metabolic activation.[4]
Metabolic Activation & Carcinogenicity
Like other 1,2-disubstituted hydrazines, this compound undergoes oxidative metabolism in the liver, primarily catalyzed by the Cytochrome P450 system.[4]
-
Oxidation: The hydrazine linkage (-NH-NH-) is oxidized to an azo linkage (-N=N-), forming 2,2'-dichloroazobenzene .
-
Radical Formation: Further metabolism or spontaneous autoxidation can generate reactive free radicals (aryl radicals) and reactive oxygen species (ROS).
-
Genotoxicity: These electrophilic species can covalently bind to DNA (forming adducts) and proteins, initiating mutagenesis and carcinogenesis.
Hemotoxicity (The "Hydrazine Effect")
Aryl hydrazines are well-documented hemotoxins.
-
Auto-oxidation: In the bloodstream, the hydrazine group auto-oxidizes, generating superoxide anions and hydrogen peroxide.
-
Methemoglobinemia: These ROS oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Heinz Body Formation: Denatured hemoglobin precipitates within red blood cells (Heinz bodies), leading to macrophage-mediated destruction of RBCs (hemolysis).
Visualizing the Pathway
The following diagram illustrates the metabolic fate and resulting toxicological endpoints.
Figure 1: Metabolic activation pathway showing the conversion of the hydrazine precursor into toxic azo and radical intermediates.[2]
Hazard Classification & Regulatory Status
While specific GHS data for this CAS is sometimes listed as "Not Classified" due to data gaps, the Precautionary Principle mandates treating it according to the known hazards of the 1,2-diarylhydrazine class.
| Hazard Category | Classification (Inferred/Class-Based) | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |
| Carcinogenicity | Category 1B / 2 | May cause cancer (Presumed human carcinogen based on structural analogues). |
| Skin/Eye Irritation | Category 2 / 2A | Causes skin irritation and serious eye irritation.[5][6] |
| STOT - Repeated | Category 2 | May cause damage to organs (Liver, Blood) through prolonged exposure.[7] |
| Aquatic Toxicity | Category 1 | Very toxic to aquatic life (Common for chlorinated aromatics). |
Regulatory Note:
-
IARC/NTP: Related compound 1,2-Diphenylhydrazine is "Reasonably Anticipated to be a Human Carcinogen."[8]
-
OSHA: Treat as a "Select Carcinogen" in laboratory safety plans.
Experimental Safety & Handling Protocols
Engineering Controls (Hierarchy of Controls)
-
Primary Barrier: All weighing, solubilization, and heating must be performed inside a certified Chemical Fume Hood.
-
Containment: Use secondary containment trays to capture spills.
-
Dust Control: If handling powder, use a static-free spatula and avoid generating dust.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended. Nitrile (minimum 0.11 mm) is generally effective for incidental splash, but Silver Shield/4H or Viton is required for prolonged contact or if dissolved in penetrating solvents (e.g., DMSO).
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling large volumes (>100 mL) of solution.
-
Body Protection: Lab coat (buttoned) + chemical-resistant apron if splash risk exists.
Self-Validating Decontamination Protocol
To ensure surfaces are free of hydrazine residues, use a colorimetric verification step:
-
Preparation: Prepare a solution of p-dimethylaminobenzaldehyde in ethanol/HCl (Ehrlich’s Reagent).
-
Validation: After cleaning a surface with bleach (hypochlorite destroys hydrazines), swipe with a swab.
-
Test: Apply Ehrlich’s Reagent to the swab.
-
Yellow/Orange: Hydrazine residues present (Reclean).
-
No Color Change: Decontamination successful.
-
Emergency Response & Medical Management
Immediate action is critical to mitigate oxidative damage.
Exposure Response Workflow
Figure 2: Immediate response workflow for hydrazine exposure incidents.
Medical Considerations
-
Antidotes: There is no specific antidote for aryl hydrazines (unlike pyridoxine for simple hydrazine). Treatment is supportive.[9]
-
Methemoglobinemia: If patient exhibits cyanosis or SpO2 < 90% despite oxygen, clinicians may consider Methylene Blue (1-2 mg/kg IV), provided G6PD deficiency is ruled out.
-
Surveillance: Monitor CBC (for hemolysis/Heinz bodies) and Liver Function Tests (ALT/AST) for 48-72 hours post-exposure.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3032354, this compound. Retrieved from [Link]
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 1,2-Diphenylhydrazine. U.S. Department of Health and Human Services.[3][10] Retrieved from [Link]
-
Hazardous Substances Data Bank (HSDB). (n.d.). Hydrazine, 1,2-bis(2-chlorophenyl)-.[1][4] National Library of Medicine. Retrieved from [Link]
-
Erikson, J. M., & Prough, R. A. (1986).[4] Oxidative metabolism of some hydrazine derivatives by rat liver and lung tissue fractions. Journal of Biochemical Toxicology, 1(1), 41–52.[4] (Describes the metabolic oxidation of 1,2-disubstituted hydrazines to azo derivatives).
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link] (General hydrazine safety protocols).
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Methodological & Application
Application Notes & Protocols: Strategic Use of Chlorinated Phenylhydrazines in the Fischer Indole Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the Fischer indole synthesis, with a specific focus on the strategic application of chlorinated arylhydrazines to produce valuable, functionalized indole scaffolds. We will address a common point of confusion regarding suitable hydrazine precursors and deliver detailed mechanistic insights, field-proven protocols, and safety considerations for employing (2-chlorophenyl)hydrazine in this cornerstone reaction. The protocols and data presented are designed to empower researchers in medicinal chemistry and materials science to leverage this powerful transformation for the synthesis of complex molecular architectures.
Foundational Principles: The Fischer Indole Synthesis and Substrate Selection
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[1] This acid-catalyzed reaction typically involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[2][3] The resulting indole framework is a privileged scaffold in a vast number of pharmaceuticals, agrochemicals, and natural products.[4]
A Note on Substrate Suitability: 1,2-Bis(2-chlorophenyl)hydrazine vs. (2-Chlorophenyl)hydrazine
It is critical to initiate the synthesis with a chemically appropriate arylhydrazine. A query regarding "this compound" must be addressed with scientific clarity. This molecule, a symmetrically substituted 1,2-diarylhydrazine, lacks the primary amine (-NH₂) functionality essential for the initial condensation with a carbonyl compound to form the requisite hydrazone intermediate. Therefore, This compound is not a direct substrate for the canonical Fischer indole synthesis.
The chemically pertinent precursor for generating indoles with a chlorine atom on the benzene ring is (2-chlorophenyl)hydrazine or its more stable hydrochloride salt. This guide will focus exclusively on the correct and effective use of this substrate.
The Reaction Mechanism: A Stepwise Analysis
The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.[5]
-
Hydrazone Formation: The reaction commences with the condensation of (2-chlorophenyl)hydrazine with a ketone or aldehyde to form the corresponding (2-chlorophenyl)hydrazone. This step is often performed in situ.
-
Tautomerization: The hydrazone undergoes a crucial tautomerization to its enamine isomer (an 'ene-hydrazine'). This step requires at least one α-hydrogen on the carbonyl partner.
-
[6][6]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a concerted pericyclic rearrangement, analogous to a Claisen or Cope rearrangement, breaking the N-N bond and forming a new C-C bond. This disrupts the aromaticity of the benzene ring, yielding a di-imine intermediate.
-
Rearomatization & Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto an imine carbon, forming a five-membered ring.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal, which re-establishes the aromatic indole ring system.
Caption: Figure 1: Key stages of the Fischer indole synthesis.
The Influence of the 2-Chloro Substituent
The presence of an electron-withdrawing chlorine atom on the phenylhydrazine ring has significant electronic consequences:
-
Reduced Nucleophilicity: The chloro group deactivates the hydrazine nitrogens, potentially slowing both the initial hydrazone formation and the subsequent cyclization step.
-
Harsher Conditions Required: To overcome this deactivation, reactions with (2-chlorophenyl)hydrazine often require stronger acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) and/or higher temperatures compared to those with electron-neutral or electron-rich arylhydrazines.[7]
-
Regiochemical Implications: When using an unsymmetrical ketone, the 2-chloro substituent can influence which enamine tautomer is formed and participates in the sigmatropic rearrangement, thereby affecting the final regioisomeric ratio of the indole products.
Application Notes: Catalyst and Condition Selection
The success of the Fischer indole synthesis with a deactivated substrate hinges on the judicious choice of catalyst and reaction conditions.
Catalyst Selection:
-
Brønsted Acids: Polyphosphoric acid (PPA) is a highly effective catalyst and solvent for this reaction, often providing good yields where other acids fail. Acetic acid is commonly used as a solvent for hydrazone formation and can sometimes effect cyclization, though often requires a stronger co-catalyst.[2] p-Toluenesulfonic acid (p-TsOH) is another strong Brønsted acid that can be effective.[8]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and widely used Lewis acid catalyst that is particularly effective in high-boiling solvents like toluene or xylene. Boron trifluoride etherate (BF₃·OEt₂) is another powerful option.[7]
Solvent & Temperature:
-
The choice of solvent is often linked to the catalyst and the required reaction temperature.
-
High-boiling solvents such as toluene, xylene, or diglyme are common, allowing the reaction to be driven to completion at elevated temperatures (80-200 °C).[7]
-
For one-pot procedures, a solvent like ethanol or acetic acid may be used for the initial hydrazone formation, followed by the addition of a stronger acid and heating to induce cyclization.[9]
Detailed Experimental Protocols
Safety & Handling:
-
(2-Chlorophenyl)hydrazine hydrochloride: This compound is toxic and a potential sensitizer. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]
-
Acids: Strong acids like PPA and H₂SO₄ are highly corrosive. Handle with extreme care.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
Caption: Figure 2: A generalized workflow for the synthesis.
Protocol 1: Synthesis of 7-Chloro-1,2,3,4-tetrahydro-9H-carbazole from (2-Chlorophenyl)hydrazine Hydrochloride and Cyclohexanone
This protocol details a representative one-pot synthesis.
Materials:
-
(2-Chlorophenyl)hydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add (2-chlorophenyl)hydrazine hydrochloride (e.g., 5.0 g, 27.9 mmol, 1.0 eq).
-
Reagent Addition: Add glacial acetic acid (50 mL) followed by cyclohexanone (3.2 mL, 30.7 mmol, 1.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The solution will typically darken in color.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing 200 mL of ice-water with stirring. A precipitate should form.
-
Workup - Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol to remove colored impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The indole NH proton typically appears as a broad singlet downfield in the ¹H NMR spectrum (δ 8-11 ppm).[11]
Data Summary
The following table provides representative data for the Fischer indole synthesis using chlorinated phenylhydrazines. Yields are highly dependent on the specific substrate and reaction conditions.
| Arylhydrazine | Carbonyl Partner | Catalyst/Solvent | Conditions | Product | Reported Yield | Reference |
| (4-chlorophenyl)hydrazine HCl | 1,2-Cyclohexanedione | Air, in situ | N/A | 6-chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | 54% (for subsequent step) | [8] |
| (2-chlorophenyl)hydrazine HCl | Cyclohexanone | Acetic Acid | Reflux, 3h | 7-Chloro-1,2,3,4-tetrahydro-9H-carbazole | ~75-85% | General Procedure |
| Phenylhydrazine HCl | 2-Bromoacetophenone | N/A | N/A | 2-(2-bromophenyl)-indole | N/A | [8] |
| (2,4-dichlorophenyl)hydrazine | Various ketones | ZnCl₂ / Toluene | Reflux | Substituted Dichloroindoles | Variable | [12] |
Conclusion
The Fischer indole synthesis, when applied with a proper understanding of the underlying mechanism and substrate reactivity, is a formidable tool for creating complex molecular structures. While electron-deficient precursors like (2-chlorophenyl)hydrazine require more carefully optimized and often more forcing conditions, they provide access to highly valuable chlorinated indole building blocks. These functionalized heterocycles are crucial starting points for the development of novel therapeutics and advanced materials. By following the principles and protocols outlined in this guide, researchers can confidently and safely employ this classic reaction to advance their scientific objectives.
References
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
- Google Patents. (2015). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
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Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
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Miklós, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Retrieved from [Link]
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]
- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. Retrieved from [Link]
- Google Patents. (1993). US5179211A - Process for the preparation of indoles.
-
Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization. Retrieved from [Link]
- Google Patents. (2021). CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
-
University of Canterbury. (n.d.). Synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link]
-
PubMed. (2008). A three-component Fischer indole synthesis. Retrieved from [Link]
- Google Patents. (2007). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
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- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline - Google Patents [patents.google.com]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Fischer Indole Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 12. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
Application Note: High-Precision Chemoselective Reduction of 2,2'-Dichloroazobenzene
Strategic Overview: The Dechlorination Challenge
The catalytic reduction of 2,2'-dichloroazobenzene presents a classic chemoselectivity paradox in organic synthesis. The objective is to reduce the azo linkage (
Standard hydrogenation catalysts (e.g., Pd/C) are "too active" for this substrate. They frequently facilitate hydrodechlorination (cleavage of the C-Cl bond), resulting in mixtures of monochloro-aniline or unsubstituted aniline. This renders the product useless for downstream pharmaceutical or agrochemical applications where the halogen handle is critical.
This guide details two robust protocols designed to decouple azo-reduction from dehalogenation:
-
Method A (The Gold Standard): Direct Hydrogenation using Au/TiO
. -
Method B (Bench Scale): Transfer Hydrogenation using Raney Nickel & Hydrazine.
Reaction Pathway & Mechanistic Logic[1]
Understanding the competing pathways is vital for troubleshooting. The goal is to traverse the "Green Path" while kinetically inhibiting the "Red Path."
Figure 1: Reaction network showing the target pathway (Green) versus the hydrodechlorination side-reaction (Red).
Method A: Direct Hydrogenation using Au/TiO
Best for: High purity requirements, scale-up, and avoiding toxic reducing agents.
Mechanism: Gold nanoparticles (AuNPs) activate H
Experimental Setup
-
Reactor: 50 mL Stainless Steel Autoclave (e.g., Parr 4790) with PTFE liner.
-
Catalyst: 1.5 wt% Au/TiO
(Commercially available or prepared via deposition-precipitation). -
Solvent: Ethanol (Absolute) or Toluene (for solubility).
Step-by-Step Protocol
| Step | Action | Critical Technical Note |
| 1. Loading | Dissolve 1.0 mmol (251 mg) of 2,2'-dichloroazobenzene in 10 mL Ethanol. Add 25 mg of Au/TiO | Ensure the magnetic stir bar is PTFE-coated and clean of any Pd residues from previous runs. |
| 2. Purging | Seal reactor. Purge with N | Safety: Removes O |
| 3. Reaction | Pressurize to 6 bar H | High stirring speed is required to eliminate gas-liquid mass transfer limitations. |
| 4. Monitoring | Run for 4–6 hours. Monitor pressure drop.[1] | Reaction is complete when H |
| 5.[1] Workup | Cool to RT. Vent H | The catalyst can often be recycled. Wash the pad with fresh ethanol. |
| 6. Isolation | Evaporate solvent under reduced pressure. | Product usually crystallizes directly; recrystallize from hexane if needed. |
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Bench-scale synthesis without high-pressure equipment. Mechanism: Hydrazine acts as the H-donor.[2] Raney Nickel is used, but selectivity is controlled by temperature and additives .
Safety Warning
-
Hydrazine Hydrate (
): Highly toxic, carcinogenic, and unstable. Handle in a fume hood. -
Raney Nickel: Pyrophoric when dry. Keep under water/solvent at all times.
Step-by-Step Protocol
-
Preparation: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel, place:
-
2.0 mmol 2,2'-dichloroazobenzene .
-
20 mL Methanol.
-
Catalyst: Raney Nickel (approx. 100 mg slurry, washed with methanol).
-
Additive: 10 mg Thiourea (Optional: poisons highly active sites to prevent dechlorination).
-
-
Activation: Heat the mixture to 50°C.
-
Addition: Dropwise add Hydrazine Hydrate (10 mmol, 5 equiv) over 20 minutes.
-
Observation: Nitrogen gas evolution will be observed.
-
-
Reflux: Increase temperature to reflux (65°C) for 2 hours.
-
Endpoint: The red/orange color of the azo compound should fade to colorless/pale yellow.
-
-
Quench: Cool to RT. Filter Raney Nickel carefully (keep wet!).
-
Extraction: Dilute filtrate with water, extract with Ethyl Acetate, dry over MgSO
.
Analytical Validation & Quality Control
To ensure the protocol worked, you must validate the integrity of the C-Cl bond.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
Interpretation Table
| Compound | Approx.[2][3][4][5][6][7][8][9][10] RT (min) | Mass Spec (m/z) | Key Identifier |
| 2,2'-Dichloroaniline (Product) | 4.2 | 161/163 (M+) | Characteristic 3:1 isotope pattern (Cl). |
| 2,2'-Dichlorohydrazobenzene | 6.5 | 252 (M+) | Intermediate. Indicates incomplete reaction. |
| 2,2'-Dichloroazobenzene (SM) | 8.1 | 250 (M+) | Starting Material. |
| 2-Chloroaniline | 3.1 | 127 (M+) | FAILURE FLAG: Dechlorination occurred. |
| Aniline | 2.5 | 93 (M+) | CRITICAL FAILURE: Total dehalogenation. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch hydrogenation process.
Troubleshooting "Self-Validation"
-
Issue: Product is purple/red.
-
Cause: Incomplete reduction of the azo bond.
-
Fix: Increase reaction time or H
pressure. Do not increase temperature (risks dechlorination).
-
-
Issue: Yield is high, but melting point is low (e.g., <45°C for aniline).
-
Cause: Presence of dechlorinated byproducts (Aniline MP: -6°C).
-
Fix: Switch to Au/TiO
or add 1 mol% Diphenylsulfide to Pt/C to poison high-energy sites.
-
References
-
Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link
- Foundational text on using Gold for chemoselective reduction avoiding dehalogen
-
Blaser, H. U. (2002). The selective hydrogenation of functionalized nitroarenes: an update. Advanced Synthesis & Catalysis, 344(1), 17-31. Link
- Review of industrial protocols for chlorin
-
Zhang, Y., et al. (2012).[9] An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.[9] Journal of the American Chemical Society, 134(42), 17592–17598. Link[9]
- Demonstrates the specific utility of Au/TiO2 in preserving sensitive functionalities.
-
Pietrowski, M. (2006). Chemoselective hydrogenation of halonitrobenzenes over platinum catalysts supported on activated carbon. Journal of Molecular Catalysis A: Chemical, 249(1-2), 233-239. Link
- Discusses the competition between reduction and dehalogen
Sources
- 1. Process for preparing 2,2'-dichloro-hydrazobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 2. Visible-light-promoted oxidative dehydrogenation of hydrazobenzenes and transfer hydrogenation of azobenzenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. carlroth.com [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]
- 9. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 10. escholarship.org [escholarship.org]
Application Note: 1,2-Bis(2-chlorophenyl)hydrazine as a Latent Pro-Monomer in High-Performance Polymer Synthesis
[1]
Executive Summary
In the landscape of high-performance polymer chemistry, 1,2-Bis(2-chlorophenyl)hydrazine (CAS: 782-74-1) occupies a critical niche as a latent pro-monomer .[1] While it possesses limited utility as a direct additive, its value lies in its acid-labile nature, which allows for the in situ or process-controlled generation of 3,3'-Dichlorobenzidine (DCB) via the benzidine rearrangement.[1]
This application note details the technical workflow for converting this hydrazine derivative into its active diamine form for use as a chain extender in polyurethane elastomers and a building block for semi-conductive or high-modulus polyamides .[1] By controlling the rearrangement kinetics, researchers can generate high-purity monomer stocks essential for curing prepolymers (e.g., TDI-based systems) requiring high thermal stability and abrasion resistance.[1]
Mechanistic Grounding: The Benzidine Rearrangement[1][2][3][4][5][6]
The utility of this compound is predicated on the [5,5]-sigmatropic rearrangement .[1] Unlike simple aliphatic hydrazines used as reducing agents, this aromatic hydrazine undergoes a specific intramolecular rearrangement under acidic conditions.
The "Activation" Pathway
The hydrazine bond (N-N) is the "trigger." Upon protonation, the molecule rearranges to break the N-N bond and form a C-C bond between the 4 and 4' positions of the phenyl rings.[1]
-
Why this matters for polymers: The resulting 3,3'-dichlorobenzidine is a rigid, aromatic diamine.[1] When reacted with diisocyanates, the chlorine substituents at the 3,3' positions provide steric hindrance . This slows the reaction rate compared to unsubstituted benzidine, allowing for longer "pot life" and better control during the casting of large polyurethane parts.
Visualization: Activation Workflow
The following diagram illustrates the critical activation step from the hydrazine precursor to the active polymerizing agent.
Figure 1: The acid-catalyzed activation pathway converting the hydrazine precursor into the active diamine monomer for polymerization.[1]
Protocol A: Controlled Activation (Monomer Synthesis)
Objective: Convert this compound to high-purity 3,3'-dichlorobenzidine dihydrochloride for use as a polymer curing agent. Safety Warning: Both the hydrazine and the product are potential carcinogens. All operations must occur in a glovebox or high-efficiency fume hood.[1]
Materials
-
Precursor: this compound (Recrystallized, >98% purity).[1]
-
Solvent: Toluene or Xylene (for phase transfer variants) or Water (for direct acid slurry).
-
Catalyst: Hydrochloric acid (30-35%).[1]
-
Neutralizer: Sodium Hydroxide (20% aq).
Step-by-Step Methodology
-
Slurry Preparation:
-
Acid Catalysis (The Rearrangement):
-
Cool the slurry to 0–5°C . Temperature control is vital to prevent disproportionation side reactions (azo formation).
-
Slowly add concentrated HCl (2.5 molar equivalents).
-
Critical Step: Allow the temperature to rise slowly to 20–30°C over 2 hours, then heat to 50–60°C for 1 hour to drive the reaction to completion.
-
Validation: The suspension will change color and texture as the hydrazine converts to the insoluble dihydrochloride salt of DCB.[1]
-
-
Purification (Removal of Azo Impurities):
-
Filter the crystalline precipitate.
-
Wash the cake with dilute HCl to remove unreacted hydrazine.
-
Optional Recrystallization: Dissolve in hot water, treat with activated carbon, and cool to recrystallize.[1]
-
-
Free Base Generation (For Polyurethane Use):
Protocol B: Application in Polyurethane Elastomer Curing
Context: The converted monomer (DCB) is chemically analogous to MOCA (4,4'-Methylenebis(2-chloroaniline)).[1] It is used to cure TDI-based prepolymers for high-hardness industrial rollers and wheels.[1]
Formulation Data Table
| Component | Function | Typical Loading (phr) | Role in Network |
| TDI-Polyether Prepolymer | Resin Base | 100 | Provides soft segments (elasticity).[1] |
| Activated DCB | Chain Extender | 11.5 - 12.5 | Hard segment; provides rigidity and heat resistance.[1] |
| Plasticizer (Optional) | Viscosity Mod | 0 - 5 | Improves flow during casting.[1] |
(phr = parts per hundred resin)
Curing Workflow
-
Prepolymer Preparation:
-
Heat the TDI-prepolymer (NCO content ~4.0-5.0%) to 80°C .[1]
-
Degas under vacuum (<5 mmHg) for 30 minutes to remove trapped air.
-
-
Monomer Melting:
-
Melt the purified DCB (Melting point ~132°C).
-
Caution: Do not overheat (>140°C) to prevent oxidation.
-
-
Mixing (The "Pot Life" Window):
-
Add the molten DCB to the degassed prepolymer.
-
Mix vigorously for 45–60 seconds.
-
Observation: The mixture will remain pourable for approx. 3–5 minutes (pot life). The chlorine atoms on the DCB ring sterically hinder the amine-isocyanate reaction, extending pot life compared to non-chlorinated amines.[1]
-
-
Casting and Post-Cure:
-
Pour into pre-heated molds (100°C).
-
Green Strength Cure: 1 hour at 100°C.
-
Post-Cure: 16 hours at 100°C to maximize crosslink density.
-
Polymerization Logic Diagram
Figure 2: Workflow for utilizing the hydrazine-derived monomer in polyurethane elastomer synthesis.
Scientific Integrity & Troubleshooting
Why Start with the Hydrazine?
While DCB can be purchased directly, starting with this compound allows for custom derivatization .[1]
-
Isotope Labeling: Researchers studying polymer degradation often synthesize 15N-labeled hydrazines to track nitrogen fate in the final polyurethane network.[1]
-
Purity Control: Fresh rearrangement prevents the accumulation of oxidation products (azobenzenes) common in stored amine stocks, which can weaken the polymer matrix.
Self-Validating the Protocol[1]
-
Color Check: If the rearrangement (Protocol A) turns bright orange/red, azo-compounds have formed due to oxidation or insufficient acid.[1] The reaction must be discarded or heavily purified.
-
Stoichiometry Check: In Protocol B, if the cured elastomer is "cheesy" or weak, the stoichiometry was likely off. Calculate the amine equivalent weight carefully: Eq. Wt. = MW (253.13) / 2 = 126.5.[1]
References
-
Benzidine Rearrangement Mechanism
-
Synthesis of 3,3'-Dichlorobenzidine
-
Polyurethane Curing Agents
-
Chemical Safety & Properties
- Title: this compound Compound Summary.
- Source: PubChem (NIH).
-
URL:[Link]
-
Polyurethane Prepolymer Chemistry
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Polar Hydrazine Compounds
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Improving Peak Shape & Retention for Polar Hydrazines
Introduction: The "Sticky" Science of Hydrazines
Hydrazine (
-
High Polarity: They refuse to retain on standard C18 columns, often eluting in the void volume (
). -
Basic Nature: They act as strong Lewis bases, interacting aggressively with residual silanols on silica columns, causing severe peak tailing.
-
Reactivity: They are powerful reducing agents and nucleophiles, leading to on-column degradation or "ghost peaks" if the system isn't passivated or if carbonyls are present in the mobile phase.
This guide moves beyond generic advice to provide specific, chemically grounded solutions for stabilizing these analytes and achieving Gaussian peak shapes.
Phase 1: Diagnostic & Troubleshooting (Q&A)
Q: Why does my hydrazine peak look like a "shark fin" (severe tailing) on my C18 column?
A: You are fighting a losing battle against ion-exchange interactions.
Standard silica-based C18 columns have residual silanol groups (
The Fix:
-
Option A (The "Masking" Approach): Add an ion-pairing agent like Trifluoroacetic Acid (TFA) (0.05% - 0.1%) to the mobile phase. The trifluoroacetate anion pairs with the protonated hydrazine, neutralizing its charge and "masking" it from silanols.
-
Option B (The "Suppression" Approach): Use a high-pH stable column (e.g., Hybrid Particle Technology) and run at pH 10-11. This keeps the hydrazine neutral (unprotonated), eliminating the electrostatic interaction.
Q: My target compound elutes in the void volume (k' < 1). How do I make it stay on the column?
A: Your stationary phase is too hydrophobic. Hydrazine (log P ~ -2.07) prefers the aqueous mobile phase over the hydrophobic C18 ligand. You cannot force retention with 100% water on a standard C18 column (which leads to "phase collapse").
The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Cation Exchange .
-
HILIC: Uses a polar stationary phase (Amide or bare Silica) with a high-organic mobile phase (e.g., 90% Acetonitrile). The water layer adsorbed on the silica surface retains the polar hydrazine.
-
Mixed-Mode: A column with both alkyl chains (retention) and sulfonic acid groups (cation exchange) will retain hydrazines via ionic mechanisms.
Q: I see "ghost peaks" or splitting, even with a standard. Is my column dirty?
A: It is likely chemical reactivity, not dirt. Hydrazines react rapidly with carbonyls (aldehydes/ketones). If you are using Acetone as a needle wash or solvent, or if your Acetonitrile is low-grade (containing trace impurities), the hydrazine will react to form a hydrazone in the vial or on the column.
The Fix:
-
Never use Acetone in the system.
-
Use freshly prepared standards (hydrazine oxidizes in air).
-
Use LC-MS grade solvents to minimize aldehyde contamination.
Phase 2: Decision Logic & Workflow
Before selecting a method, use this logic tree to determine the best approach based on your available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal hydrazine analysis strategy. High-sensitivity applications favor derivatization to stabilize the analyte and add a chromophore.
Phase 3: Experimental Protocols
Protocol A: The Derivatization "Gold Standard"
Best for: Trace analysis, UV detection (adds chromophore), and stabilizing reactive hydrazines.
Mechanism: Hydrazine reacts with Benzaldehyde to form Benzalazine (or corresponding hydrazone), which is highly hydrophobic and stable.
Reagents:
-
Derivatizing Agent: 1% Benzaldehyde in Methanol.
-
Catalyst: Glacial Acetic Acid.
Step-by-Step Workflow:
-
Sample Prep: Mix 1.0 mL of Sample (aqueous) with 0.5 mL Benzaldehyde solution.
-
Catalysis: Add 50 µL Glacial Acetic Acid.
-
Reaction: Vortex and incubate at 40°C for 30 minutes (or use ultrasonication for 20 mins).
-
Quench/Dilute: Dilute with Mobile Phase A (Water/ACN mixture) to match initial gradient conditions.
-
Analysis: Inject onto a standard C18 column.
Chromatographic Conditions (Post-Derivatization):
-
Column: C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water | B: Acetonitrile.
-
Gradient: 40% B to 90% B over 10 minutes.
-
Detection: UV @ 300-315 nm (The derivative has strong absorbance here; raw hydrazine does not).
Protocol B: Direct Analysis (HILIC Mode)
Best for: High-throughput, avoiding sample prep, MS detection.
Direct analysis requires a column that retains polar bases. Amide-bonded phases are superior to bare silica because they are less prone to irreversible adsorption.
Chromatographic Conditions:
-
Column: Amide-HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: pH is critical.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Method: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min (HILIC has low viscosity, allowing higher flow).
-
Sample Diluent: Must be high organic (e.g., 90% ACN). Injecting a 100% water sample into a HILIC column will destroy peak shape (solvent mismatch effect).
Phase 4: Comparative Data & Column Selection
Use this table to select the stationary phase based on your specific hydrazine derivative.
| Column Class | Mechanism | Best For | Peak Shape Risk |
| Standard C18 | Hydrophobic Interaction | Derivatized samples only. | High (Severe tailing for underivatized hydrazines). |
| HILIC (Amide) | Partitioning + H-Bonding | Polar, underivatized hydrazines. | Low (Good symmetry if sample diluent is organic). |
| Mixed-Mode (C18/SCX) | Hydrophobic + Cation Exchange | Complex matrices (urine/plasma). | Medium (Requires careful ionic strength tuning). |
| PFP (Pentafluorophenyl) | Pi-Pi Interaction + Dipole | Aromatic hydrazines (e.g., Phenylhydrazine). | Low (Excellent selectivity for aromatic derivatives). |
Phase 5: Critical Safety & Stability Warning
Hydrazine Toxicity: Hydrazine is a known carcinogen and skin sensitizer.
-
Handling: Always weigh standards in a fume hood.
-
Deactivation: Bleach (Sodium Hypochlorite) effectively oxidizes and neutralizes hydrazine spills.
System Passivation: If analyzing trace levels (ppb) without derivatization, metal ions (Fe, steel) in the HPLC flow path can chelate hydrazines, causing signal loss.
-
Recommendation: Use PEEK tubing and a PEEK-lined column if possible. Alternatively, flush the system with 0.1% Phosphoric Acid overnight (disconnect column!) to passivate steel surfaces.
References
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]
-
Smolenkov, A. D. (2012).[1] Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Retrieved from [Link]
-
Gao, D., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Journal of Chromatography B. Retrieved from [Link]
-
Phenomenex. (2025).[1][2] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
Sources
Technical Support Center: Degradation of 1,2-Bis(2-chlorophenyl)hydrazine in Solution
Welcome to the technical support guide for 1,2-Bis(2-chlorophenyl)hydrazine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this molecule in solution. Given its inherent reactivity, understanding its degradation profile is critical for accurate experimental design, data interpretation, and analytical method development.
Core Concept: The Inherent Instability of 1,2-Disubstituted Hydrazines
This compound belongs to the 1,2-disubstituted hydrazine class of compounds. A key chemical feature of this class is the susceptibility of the nitrogen-nitrogen single bond (N-N) to oxidation. This process is often rapid and leads to the formation of a more stable nitrogen-nitrogen double bond (N=N), resulting in the corresponding azo compound.
Enzymatic systems, such as cytochrome P450, are known to preferentially oxidize the N-N bond of 1,2-disubstituted hydrazines to form stable azo intermediates.[1] This biochemical transformation mirrors the chemical reactivity observed in laboratory solutions. For instance, 1,2-diphenylhydrazine, a close structural analog, rapidly decomposes in aerobic aqueous solutions, with azobenzene being the primary product.[2] This instability is so pronounced that environmental and analytical methods often use the concentration of the corresponding azo compound as a surrogate for the parent hydrazine.[2]
Therefore, the primary degradation pathway for this compound in a typical laboratory solvent exposed to air is its oxidation to 2,2'-dichloroazobenzene.
Caption: Primary oxidative degradation pathway of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I've prepared a stock solution of this compound in methanol/acetonitrile. After a short time, the colorless solution has turned yellow-orange, and a new major peak is appearing in my HPLC analysis. What is happening?
Answer: This is the most common observation and is almost certainly due to the oxidation of your target compound.
-
Probable Cause: this compound is readily oxidized to 2,2'-dichloroazobenzene. While the parent hydrazine is typically a colorless or off-white solid, the resulting azo-compound is often colored due to the extended chromophore. This accounts for the color change in your solution. The new, likely broader and later-eluting peak in your reverse-phase HPLC chromatogram corresponds to this degradation product.
-
Validation: The identity of the new peak can be confirmed using LC-MS. The expected mass of 2,2'-dichloroazobenzene (C₁₂H₈Cl₂N₂) is approximately 250.00 g/mol , a loss of two mass units (2H) from the parent compound (C₁₂H₁₀Cl₂N₂, ~252.02 g/mol ).
-
Solution & Prevention:
-
Use Deoxygenated Solvents: Purge your solvents with an inert gas (e.g., nitrogen or argon) for 15-20 minutes before preparing your solutions.
-
Work Quickly: Prepare solutions fresh and use them as soon as possible. Avoid storing stock solutions for extended periods unless their stability has been rigorously verified under your specific storage conditions.
-
Store Under Inert Gas: For longer-term storage, overlay the solution with nitrogen or argon in a sealed vial.
-
Refrigerate/Freeze: Store solutions at low temperatures (2-8°C or -20°C) to slow the degradation kinetics. Ensure you are well below the solvent's freezing point.
-
Question 2: My analyte concentration is highly variable between replicate experiments. How can I improve reproducibility?
Answer: This issue points to uncontrolled, rapid degradation. The key is to standardize every step of your sample handling process.
-
Probable Cause: Inconsistent exposure to oxygen, light, or catalytic metal ions is likely causing different rates of degradation in each replicate. Hydrazine oxidation can be catalyzed by trace metal ions (like Cu²⁺) and accelerated by exposure to UV light (photodegradation).[3]
-
Solution & Prevention:
-
Control pH: Hydrazines are generally more stable in acidic conditions.[3] If your experimental conditions allow, preparing the stock solution in a solvent containing a small amount of weak acid (e.g., 0.1% formic acid) can significantly inhibit oxidation. Conversely, basic or neutral aqueous conditions can accelerate degradation.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize metal ion contamination.
-
Use Amber Vials: To prevent photodegradation, always prepare and store your solutions in amber glass vials or vials wrapped in aluminum foil.
-
Standardize Incubation Times: Ensure that the time from solution preparation to analysis is consistent for all samples and standards.
-
Question 3: My chromatogram shows the main degradation peak, but also several smaller, unidentified peaks, especially in older samples. What are these?
Answer: These are likely secondary degradation products or impurities from your starting material. While oxidation to the azo compound is the primary pathway, further degradation can occur.
-
Probable Cause:
-
N-N Bond Cleavage: The central N-N bond can eventually cleave, which would lead to the formation of 2-chloroaniline.
-
Further Decomposition: Hydrazine compounds can ultimately decompose to nitrogen gas (N₂) and ammonia (NH₃).[4][5] These small molecules are typically not detectable by standard LC-UV/MS methods.
-
Impurities: Your starting material may contain related isomers (e.g., 2,4'-dichlorohydrazobenzene) or the synthesis precursor, 2-chloroaniline, which will also be present in your chromatogram.
-
-
Solution & Prevention:
-
Characterize Starting Material: Always run a chromatogram of a freshly prepared solution to establish a baseline profile of the starting material and any initial impurities.
-
Use LC-MS/MS: A more powerful analytical technique like LC-MS/MS can help in the structural elucidation of these minor degradation products.
-
Focus on Primary Degradation: For most stability-indicating methods, quantifying the disappearance of the parent compound and the appearance of the primary degradation product (2,2'-dichloroazobenzene) is sufficient.
-
Frequently Asked Questions (FAQs)
-
Q: What is the single most important factor in preventing the degradation of this compound in solution?
-
A: Excluding oxygen. Preparing solutions in deoxygenated solvents and storing them under an inert atmosphere is the most effective measure to prevent the rapid oxidative conversion to 2,2'-dichloroazobenzene.
-
-
Q: What are the ideal storage conditions for a stock solution?
-
A: For short-term use (hours to a few days), store at 2-8°C in an amber vial, preferably with the solvent purged with inert gas. For longer-term storage, aliquot the fresh solution into amber vials, flush with argon or nitrogen, seal tightly, and store at -20°C or -80°C.
-
-
Q: Which analytical technique is best suited for monitoring the stability of this compound?
-
A: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and robust method. It can easily separate the parent hydrazine from its less polar azo degradation product. A C18 column is a good starting point.[6] For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is essential.
-
-
Q: Does the choice of solvent matter?
-
A: Yes. While soluble in common organic solvents like methanol, acetonitrile, and DMSO, the rate of degradation can vary. Protic solvents may facilitate certain degradation pathways. It is crucial to perform a preliminary stability assessment in the specific solvent system you intend to use for your experiments.
-
Data Summary: Factors Influencing Degradation
| Factor | Condition | Expected Impact on Degradation Rate | Rationale |
| Oxygen | Presence (Aerobic) | High | Direct reactant in the primary oxidation pathway. |
| Absence (Anaerobic) | Low | Limits the primary degradation mechanism. | |
| pH | Acidic (pH < 5) | Low | Protonation of the hydrazine nitrogens reduces their susceptibility to oxidation.[3] |
| Neutral / Basic (pH > 7) | High | The free base form is more readily oxidized.[3] | |
| Light | UV / Sunlight | Moderate to High | Can induce photodegradation, generating radicals that accelerate decomposition.[7] |
| Darkness | Low | Prevents photodegradation pathways. | |
| Temperature | Elevated (> 25°C) | High | Increases the rate of all chemical reactions, including degradation.[8] |
| Refrigerated (2-8°C) | Low | Slows reaction kinetics significantly. | |
| Metal Ions | Presence (e.g., Cu²⁺, Fe³⁺) | High | Can catalytically accelerate the oxidation of hydrazines.[3] |
| Absence (High Purity Solvents) | Low | Removes a key catalytic pathway. |
Experimental Protocol: Monitoring Degradation by HPLC-UV
This protocol provides a framework for a forced degradation study to identify key degradation products and assess stability under various conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
Step-by-Step Methodology:
-
Materials & Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN) and water
-
Buffers (e.g., phosphate or citrate) for pH control
-
Acids/Bases (e.g., HCl, NaOH) for stress studies
-
HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm. Monitor at a wavelength appropriate for both the parent and degradant (e.g., 230 nm or 254 nm).
-
Column Temperature: 30°C
-
-
Procedure:
-
Stock Solution: Accurately weigh and dissolve the reference standard in deoxygenated ACN to make a 1.0 mg/mL stock solution. This should be done in an amber vial.
-
Test Solutions: Dilute the stock solution to ~10 µg/mL in various stress condition matrices (e.g., 0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂). Prepare a control sample in the mobile phase or initial solvent.
-
Incubation: Store the vials under the desired stress conditions (e.g., in a 60°C oven, under a UV lamp). Protect a set of controls from the stressor (e.g., wrap in foil for a photostability study).
-
Time Points: At specified intervals (e.g., 0, 2, 6, 12, 24 hours), remove an aliquot from each solution. If the sample is highly acidic or basic, neutralize it and/or dilute it with the mobile phase before injection.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Interpretation: Record the peak area of the parent compound and any new peaks that appear. Calculate the percentage degradation and monitor the formation of the primary degradant, 2,2'-dichloroazobenzene.
-
References
-
Oregon Department of Environmental Quality. (2023). Implementation Instructions for the Water Quality Criterion 1,2 diphenylhydrazine. Oregon.gov. [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. National Center for Biotechnology Information. [Link]
- Erikson, J. M., & Prough, R. A. (1986). Oxidative metabolism of some carcinogenic hydrazine derivatives by rat liver and lung tissue fractions. Journal of Biochemical Toxicology, 1(1), 41–52. (Sourced via PubChem).
-
Singh, D., et al. (2022). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. MDPI. [Link]
-
Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
-
Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10778. [Link]
- Konstantinou, I. K., & Albanis, T. A. (2004). Photocatalytic transformation of pesticides in aqueous titanium dioxide suspensions: a review. Applied Catalysis B: Environmental, 49(1), 1-14.
-
Singh, S., & Singh, N. (2017). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. MDPI. [Link]
Sources
- 1. 1,2-Bis(2-chlorophenyl) hydrazine | C12H10Cl2N2 | CID 3032354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oregon.gov [oregon.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 2,2'-Dichlorohydrazobenzene Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,2'-Dichlorohydrazobenzene. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the challenges you may encounter when scaling up this critical synthesis. Our goal is to move beyond simple protocols and offer a comprehensive resource that explains the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
The synthesis of 2,2'-Dichlorohydrazobenzene, a key intermediate in the production of pigments and other specialty chemicals, is most commonly achieved through the catalytic hydrogenation of o-nitrochlorobenzene. While the reaction appears straightforward on a lab scale, its scale-up is fraught with challenges related to reaction selectivity, heat and mass transfer, and catalyst management. This guide is structured to address these challenges head-on, providing a troubleshooting guide, frequently asked questions, detailed protocols, and visual aids to support your process development and optimization efforts.
Troubleshooting Guide: From Slow Reactions to Impure Products
This section addresses specific issues you might encounter during the synthesis of 2,2'-Dichlorohydrazobenzene, offering potential causes and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Stalled Reaction Rate | 1. Catalyst Deactivation: Poisoning by impurities (e.g., sulfur compounds) in the o-nitrochlorobenzene feedstock or byproducts. Fouling by polymeric materials. Sintering of the metal catalyst at high localized temperatures.[1] | Solution: a) Pre-treat the feedstock to remove potential poisons. b) Implement a catalyst regeneration protocol (e.g., washing with a suitable solvent). c) Ensure adequate temperature control to prevent catalyst sintering. Rationale: The catalyst's active sites are crucial for hydrogenation. Poisons irreversibly bind to these sites, while fouling physically blocks them. Sintering reduces the active surface area. |
| 2. Poor Mass Transfer (Gas-Liquid): Insufficient hydrogen dissolution in the reaction medium. | Solution: a) Increase agitation speed to enhance gas-liquid interfacial area. b) Optimize sparging design for finer hydrogen bubble dispersion. c) Increase hydrogen pressure within safe operational limits. Rationale: The reaction rate can be limited by the rate at which hydrogen transfers from the gas phase to the liquid phase and subsequently to the catalyst surface. | |
| 3. Poor Mass Transfer (Solid-Liquid): Inadequate suspension of the solid catalyst in the liquid phase. | Solution: a) Optimize agitator design and speed to ensure uniform catalyst suspension. b) In continuous processes, ensure sufficient flow rates to prevent catalyst settling. Rationale: The entire catalyst surface area must be accessible to the reactants in the liquid phase for optimal activity. | |
| Low Selectivity (High o-chloroaniline formation) | 1. Over-hydrogenation: The desired hydrazobenzene intermediate is further reduced to the aniline. | Solution: a) Carefully monitor hydrogen uptake and stop the reaction once the theoretical amount has been consumed. b) Lower the reaction temperature and/or hydrogen pressure to reduce the rate of the second hydrogenation step. c) Consider a more selective catalyst or the use of catalyst modifiers. Rationale: The reduction of the nitro group to the amine proceeds through the hydrazobenzene intermediate. Harsh conditions can promote the subsequent cleavage and reduction of the N-N bond. |
| 2. Reaction Mechanism Influence: The reaction pathway can be influenced by pH and solvent. | Solution: a) Maintain a consistent and optimal alkaline pH throughout the reaction. b) Ensure the solvent system (e.g., toluene, xylene) is appropriate and does not promote side reactions. Rationale: The alkaline medium is crucial for the formation of the azoxy and azo intermediates that lead to the hydrazobenzene. Deviations can alter the reaction pathway. | |
| High Levels of Dehalogenation Byproducts | 1. Catalyst Choice: Some catalysts, particularly palladium, can be active for hydrodechlorination. | Solution: a) Use a catalyst with lower dehalogenation activity (e.g., platinum on carbon).[2] b) Employ a sulfided or sulfited platinum-on-carbon catalyst to suppress dehalogenation.[3] c) Add a dechlorination inhibitor to the reaction mixture.[4] Rationale: Dehalogenation is a common side reaction in the hydrogenation of halogenated nitroaromatics. Catalyst selection and modification are key to minimizing this impurity. |
| 2. Reaction Conditions: High temperatures and prolonged reaction times can favor dehalogenation. | Solution: a) Operate at the lowest effective temperature. b) Minimize reaction time by optimizing other parameters. Rationale: Like many side reactions, dehalogenation is often promoted by more forcing conditions. | |
| Poor Product Purity (Presence of Azo/Azoxy Intermediates) | 1. Incomplete Reaction: The reaction is stopped before all intermediates are converted to the final product. | Solution: a) Implement in-process analytical monitoring (e.g., HPLC, GC) to track the disappearance of intermediates. b) Ensure sufficient reaction time for complete conversion. Rationale: The reduction of nitroaromatics proceeds through several intermediates. Premature termination of the reaction will result in a mixture of products. |
| 2. Catalyst Deactivation: A decline in catalyst activity can lead to incomplete conversion. | Solution: a) Address the root cause of catalyst deactivation as outlined above. b) In a batch process, consider adding a fresh portion of catalyst if the reaction stalls. Rationale: If the catalyst loses its activity, it will be unable to drive the reaction to completion. | |
| Difficult Work-up and Product Isolation | 1. Emulsion Formation: The biphasic (organic-aqueous) nature of the reaction mixture can lead to stable emulsions. | Solution: a) Allow for adequate phase separation time. b) Consider the addition of a suitable demulsifier. c) Optimize the post-reaction washing steps to minimize emulsion formation. Rationale: Emulsions can complicate the separation of the product-containing organic layer from the aqueous phase, leading to yield loss. |
| 2. Product Crystallization Issues: The product may be difficult to crystallize from the reaction solvent. | Solution: a) Perform solvent swaps to a more suitable crystallization solvent. b) Carefully control the cooling profile during crystallization to promote the formation of easily filterable crystals. Rationale: Proper crystallization is key to obtaining a pure, easily handled final product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up this reaction?
A1: The primary safety concern is the management of the highly exothermic nature of the hydrogenation of nitroaromatics. On a large scale, the heat generated can be significant, and if not effectively removed, can lead to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[5] This can result in boiling of the solvent, over-pressurization of the reactor, and potentially, a vessel rupture. It is crucial to have a robust cooling system and a well-characterized understanding of the reaction's thermal profile before attempting a large-scale synthesis. Additionally, the handling of hydrogen gas and pyrophoric catalysts like Raney Nickel requires strict safety protocols.[6][7]
Q2: How do I choose between a Palladium and a Platinum catalyst?
A2: The choice of catalyst is a critical factor in controlling the selectivity of the reaction. Palladium on carbon (Pd/C) is a very active catalyst for hydrogenation but can also promote dehalogenation, leading to the formation of unwanted byproducts. Platinum on carbon (Pt/C) generally shows lower dehalogenation activity and can be a better choice when this is a concern.[2] For even greater control over dehalogenation, sulfided or sulfited platinum catalysts can be employed, as the sulfur acts as a selective poison for the dehalogenation reaction.[3]
Q3: What is the role of the alkaline medium (e.g., NaOH solution)?
A3: The alkaline medium is essential for the selective formation of 2,2'-Dichlorohydrazobenzene. The reduction of o-nitrochlorobenzene proceeds through a series of intermediates. In an alkaline environment, the initially formed nitroso and hydroxylamine intermediates condense to form azoxy and then azo compounds, which are subsequently reduced to the desired hydrazobenzene. In an acidic or neutral medium, the primary product would be o-chloroaniline.
Q4: Can the catalyst be recycled? How many times?
A4: Yes, one of the advantages of using a heterogeneous catalyst is the potential for recovery and reuse. Patents suggest that palladium-on-carbon catalysts can be recycled multiple times (e.g., at least 10 times) without a significant loss in activity or product quality, provided the catalyst is not severely poisoned or fouled.[3] The reusability of the catalyst is a key factor in the economic viability of the process on an industrial scale.
Q5: What analytical techniques are recommended for monitoring the reaction and product purity?
A5: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is a powerful technique to track the consumption of the o-nitrochlorobenzene starting material and the formation of the 2,2'-Dichlorohydrazobenzene product, as well as key intermediates and byproducts like o-chloroaniline. Gas Chromatography (GC) can also be used, particularly for analyzing the volatile components of the reaction mixture.[8] For final product purity assessment, a combination of HPLC, GC, and melting point analysis is recommended.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of o-Nitrochlorobenzene
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.
-
Reactor Preparation: The hydrogenation reactor should be thoroughly cleaned, dried, and leak-tested.
-
Inerting: The reactor is purged with an inert gas, typically nitrogen, to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.
-
Charging of Reactants:
-
A solution of o-nitrochlorobenzene in a suitable aromatic solvent (e.g., toluene, xylene) is prepared and charged to the reactor.[3][9]
-
An aqueous solution of an alkali metal hydroxide (e.g., 10-25% sodium hydroxide) is added.[3][9]
-
The catalyst (e.g., Pt/C or Pd/C) is added as a slurry in the solvent or water to prevent it from becoming airborne and to reduce the risk of ignition if it is pyrophoric.
-
A co-catalyst, such as an anthraquinone derivative, may also be added to improve reaction rate and yield.[3][9]
-
-
Reaction Execution:
-
The reactor is sealed, and the nitrogen atmosphere is replaced with hydrogen.
-
The mixture is agitated to ensure good mixing of the three phases (solid catalyst, aqueous phase, and organic phase).
-
The reactor is heated to the desired temperature (typically 50-80°C).[3][9]
-
Hydrogen is fed to the reactor to maintain the desired pressure (typically 1-10 bar).[3][9]
-
The reaction progress is monitored by observing the rate of hydrogen uptake and by periodic sampling and analysis (e.g., by HPLC). The reaction is typically complete when hydrogen uptake ceases.[9]
-
-
Work-up and Isolation:
-
After the reaction is complete, the hydrogen supply is stopped, and the reactor is vented and purged with nitrogen.
-
The hot reaction mixture is filtered to remove the catalyst. This should be done under a nitrogen blanket to prevent the catalyst from igniting upon contact with air.
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.
-
The organic layer, containing the 2,2'-Dichlorohydrazobenzene, is washed with dilute acid to remove any o-chloroaniline byproduct, followed by washing with water.[3]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by crystallization from a suitable solvent.
-
Visualizations
Logical Flow for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
Reaction Pathway Overview
Caption: Simplified reaction pathway for 2,2'-Dichlorohydrazobenzene synthesis.
References
- US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene.
- Process for preparing 2,2'-dichloro-hydrazobenzene.
- Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N.
- Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum c
- Chemoselective Hydrogenation of Nitroaromatics at the Nanoscale Iron(III)
- CA1111449A - Process for the preparation of 2,2'-dichloro- hydrazobenzene.
- CN1415600A - Method for preparing 2,2'-dichlorohydrazobenzene.
- CN1594286A - Process for preparing 2,2'-dichloro-hydrazobenzene.
- Hazards associated with laboratory scale hydrogen
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Fast room-temperature hydrogenation of nitroaromatics on Pd nanocrystal-boron cluster/graphene oxide nanosheets.
- ART Guidelines for Troubleshooting Hydrotreater Performance Problems. Refining Community.
- The Art of Heterogeneous Catalytic Hydrogen
- O-NITROCHLOROBENZENE. CAMEO Chemicals - NOAA.
- A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine. Benchchem.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- 11.
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- What are the maintenance requirements for a hydrogen
- hydrogen. Organic Syntheses Procedure.
- Hydrogenator Troubleshooting & Evaluation.
- Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing.
- Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2.
- Work Package 1.2 - Heat management and process simulation in the nitrobenzene hydrogenation. Helmholtz-Zentrum Dresden-Rossendorf, HZDR.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- III Analytical Methods.
- Thermal Management Techniques in Metal Hydrides for Hydrogen Storage Applic
- Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chrom
- Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation.
- About C
- Nitro Reduction - Common Conditions.
- Hydrogenation Reaction Safety In The Chemical Industry.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
- Analytical Methods. RSC Publishing.
- Unravelling a complex catalyst deactivation in which selectivity affects conversion. the University of Groningen research portal.
- On the quantitative recycling of Raney–Nickel catalysts on a lab-scale.
- Troubleshooting of C
- Reduction of nitrobenzene. YouTube.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Advancing Nitrobenzene Hydrogenation Process Understanding: A Multiscale Modeling Approach using Industrial Pharmaceutical Production Data.
- Alkenes to Alkanes, Part 1: Heterogeneous Catalytic Hydrogen
- Safety Slide: Raney Nickel.
Sources
- 1. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 2. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]
- 4. Process for preparing 2,2'-dichloro-hydrazobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 5. sanyhydrogenenergy.com [sanyhydrogenenergy.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. Precious Metal Compounds, Homogeneous Catalyst, Catalysts, Catalyst, Raney Nickel Catalyst, Heterogeneous Catalyst, Mumbai, India [vineethchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. CA1111449A - Process for the preparation of 2,2'-dichloro- hydrazobenzene - Google Patents [patents.google.com]
troubleshooting unexpected color changes during the synthesis of azo compounds
Topic: Troubleshooting Unexpected Color Changes During the Synthesis of Azo Compounds Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Azo Synthesis Support Hub. If you are seeing unexpected color shifts—browning, bleaching, or bathochromic/hypsochromic deviations—during your diazotization or coupling protocols, you are likely battling one of three adversaries: decomposition kinetics, pH-dependent equilibria, or tautomeric instability.
This guide moves beyond basic "recipe following" to the mechanistic root causes of failure.
Quick Diagnostic: What Does Your Color Change Mean?
Before troubleshooting, identify your symptom in the table below to route your inquiry to the correct module.
| Symptom | Visual Indicator | Likely Root Cause | Immediate Action |
| The "Muddy" Shift | Bright solution turns dull brown/black or tarry.[1] | Thermal Decomposition of diazonium salt into phenols/polymers. | Check internal temp; Test for excess |
| The "Indicator" Shift | Color flips (e.g., Red | Protonation State change of the chromophore (pH sensitivity). | Verify pH against coupling component |
| The "Ghost" Fade | Color develops then rapidly bleaches/fades. | Reductive Cleavage or Oxidation by excess nitrite.[1] | Quench excess nitrite with Sulfamic acid.[1][2] |
| The "Solvent" Shift | Solid color differs significantly from solution color. | Azo-Hydrazone Tautomerism or Aggregation (Solvatochromism).[1] | Check NMR in different solvents; Rule out polymorphism. |
Module 1: Diazotization Integrity (The "Brown Sludge" Issue)
Q: My diazonium salt solution turned from clear/pale yellow to dark brown before I could even start coupling. What happened?
A: You have likely triggered the thermal decomposition pathway .
Diazonium salts are kinetically unstable intermediates.[1][3] If the temperature rises above a specific threshold (typically
The Causality:
Troubleshooting Protocol:
-
Internal Monitoring: Do not rely on the bath temperature. The reaction is exothermic.[4] Use an internal probe.
-
The Nitrite Trap: Excess Nitrous Acid (
) acts as an oxidizing agent, darkening the solution. You must test for excess nitrite using Starch-Iodide paper (turns blue/black instantly).[1] -
The Quench: If Starch-Iodide is positive after diazotization is "complete," you must destroy the excess
before coupling.
Corrective Action (The Sulfamic Acid Quench):
Add solid Sulfamic Acid or Urea until the Starch-Iodide test is negative.
Module 2: Coupling Dynamics (The "Wrong Shade" Issue)
Q: I am coupling a diazonium salt with a phenol. The literature says "Red," but I am getting "Yellow" or no precipitation. Why?
A: This is almost certainly a pH Control Failure affecting the reactivity of your nucleophile.
The Mechanism: Azo coupling is an Electrophilic Aromatic Substitution (EAS).[5] The diazonium ion is a weak electrophile; it requires an activated nucleophile.
-
Phenols: Must be deprotonated to Phenoxides (
) to react.[1] This requires pH 8–10 .[6]-
Error: At pH < 7, the phenol is protonated (neutral) and too unreactive.
-
-
Amines: Must be in the Free Amine form (
) to react. This requires pH 4–7 .[7]-
Error: At pH < 3, the amine becomes ammonium (
), which is electron-poor and deactivates the ring.
-
Visualizing the Logic:
Figure 1: Decision matrix for pH optimization based on coupling component identity.
Module 3: Stability & Tautomerism (The "Shifting" Issue)
Q: My isolated solid is red, but when I dissolve it in chloroform for NMR, the solution is yellow. Is my product impure?
A: Not necessarily. You are likely observing Azo-Hydrazone Tautomerism , a phenomenon heavily influenced by solvent polarity (Solvatochromism).
The Science: Hydroxy-azo compounds (especially ortho-hydroxy) exist in an equilibrium between the Azo form (OH/N=N) and the Hydrazone form (C=O/N-NH).
-
Hydrazone form: Favored in polar solvents and the solid state (due to intermolecular H-bonding).[1] often deeper in color (Red/Violet).[1]
-
Azo form: Favored in non-polar solvents.[1] Often lighter in color (Yellow/Orange).[1]
Validation Protocol:
-
Run NMR in two solvents: Compare
-NMR in (non-polar) vs. (polar). Look for the shift of the -NH proton (Hydrazone) vs -OH proton. -
UV-Vis Check: The Hydrazone form typically exhibits a
at a longer wavelength (lower energy) than the Azo form.
Standardized Protocol: The "Self-Validating" Azo Synthesis
To minimize color errors, adopt this checkpoint-based workflow.
Phase 1: Diazotization (0-5°C)
-
Dissolve amine in mineral acid (2.5 equivalents). Cool to internal temp < 5°C.
-
Add
solution dropwise.[1] -
Checkpoint A: Test with Starch-Iodide paper.
-
Result: Must be Blue/Black (indicates excess
).[1] If white, add more nitrite.
-
-
Stir 15 mins.
-
Checkpoint B: Add Sulfamic Acid until Starch-Iodide paper stays White .[1]
-
Why: Prevents oxidation of the coupling component in Phase 2.
-
Phase 2: Coupling (Variable Temp/pH)
-
Prepare coupling component solution (buffered to target pH).[1][6]
-
Slowly add diazonium salt to coupler (never reverse, to avoid diazo decomposition).
-
Checkpoint C: Monitor pH constantly.
-
Critical: The addition of acidic diazonium solution will crash the pH. Simultaneously add
or to maintain the target window (e.g., pH 9 for phenols).
-
-
Stir until precipitation is complete.
References
-
Zollinger, H. (2003).[8] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.).[1] Azo Coupling - Mechanism and Reaction Conditions. [Link][1]
-
Sheng, M., et al. (2015).[4] Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. [Link]
-
ChemGuide. (n.d.). Reactions of Diazonium Salts. [Link]
-
Ketcha, D. (n.d.).[2] The Chemistry of Azo Dyes: Tautomerism and Synthesis. Wright State University. [Link]
Disclaimer: Azo compounds and diazonium salts can be explosive when dry.[1][3][4][9] Always keep diazonium salts in solution and cold.[3][6] Dispose of waste according to local EHS regulations.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Decomposition of a Diazonium Salt | Chem Lab [chemlab.truman.edu]
- 8. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment [mdpi.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative study of different catalysts for the reduction of 2,2'-dichloroazobenzene
Executive Summary
The reduction of 2,2'-dichloroazobenzene (DCAB) is a critical unit operation in the synthesis of 3,3'-dichlorobenzidine (DCB), a precursor for high-performance diarylide yellow pigments. The chemical challenge lies in the chemoselectivity : the reduction must stop at the hydrazo stage (2,2'-dichlorohydrazobenzene) without cleaving the labile C-Cl bonds (hydrodehalogenation) or over-reducing the N-N bond to form chloroanilines.
This guide compares the three dominant catalytic methodologies: Modified Pd/C , Raney Nickel (Skeletal Ni) , and Platinum (Pt/C) systems. While Palladium offers the highest turnover frequency (TOF), it carries the highest risk of dechlorination. Raney Nickel remains the industrial workhorse due to cost-efficiency and natural halogen tolerance, though it requires strict handling protocols.
Mechanistic Pathways & The Dechlorination Trap
Understanding the reaction network is vital for catalyst selection. The reduction proceeds through a hydrogenation mechanism where the azo group (
Critical Control Point: If the catalyst is too active toward C-Cl bonds (common with unmodified Pd), or if the reaction over-runs, the chlorine atoms are stripped, forming hazardous byproducts (aniline/chlorobenzene) and lowering the yield of the target chlorinated intermediate.
Reaction Pathway Diagram
Figure 1: Reaction network showing the target pathway (Green) versus the dechlorination danger zone (Red).
Comparative Analysis of Catalysts
Candidate A: Modified Palladium on Carbon (Pd/C)
Standard Pd/C is often too good. It readily catalyzes oxidative addition into C-Cl bonds, leading to dechlorination. To use Pd successfully, it must be "poisoned" or modified.
-
Mechanism: H2 activation on Pd surface.
-
Modification: Addition of nitrogen bases (Morpholine, Ethylenediamine) or partial sulfidation. These additives block the high-energy "kink" sites on the Pd crystal responsible for C-Cl cleavage, leaving the terrace sites available for N=N reduction.
-
Pros: High activity at low temperatures (25–50°C); low metal loading required (0.5–1%).
-
Cons: High risk of dechlorination if inhibitors are not precise; expensive metal.
Candidate B: Raney Nickel (Skeletal Ni)
The industrial standard. Raney Ni is less active toward C-Cl bonds than Pd, making it naturally more selective for the azo group in halogenated systems.
-
Mechanism: Surface hydrogen adsorption on porous Ni framework.
-
Operational Mode: Often used with Hydrazine Hydrate as a hydrogen donor (Transfer Hydrogenation) or low-pressure H2 gas.
-
Pros: Extremely low cost; high selectivity for halogens; robust against minor impurities.
-
Cons: Pyrophoric (fire hazard); requires higher loading (5–10 wt%); difficult filtration (sludge formation).
Candidate C: Platinum on Carbon (Pt/C)
Platinum occupies the middle ground. It is less prone to dehalogenation than Pd but more active than Ni.
-
Mechanism: Similar to Pd but with a higher activation energy barrier for C-Cl insertion.
-
Pros: Excellent intrinsic selectivity; cleaner reaction profile than Ni.
-
Cons: Prohibitive cost; lower turnover frequency (TOF) compared to Pd.
Performance Data Summary
| Metric | Modified Pd/C (with Morpholine) | Raney Nickel (with Hydrazine) | Pt/C (Sulfided) |
| Conversion | >99% | >98% | >99% |
| Selectivity (Hydrazo) | 94–96% | 97–99% | 96–98% |
| Dechlorination | 1–3% (Risk High) | <0.5% | <1% |
| Reaction Temp | 40–60°C | 60–80°C | 50–70°C |
| Pressure | 5–10 bar H2 | Atmospheric (Transfer) | 5–10 bar H2 |
| Cost Efficiency | Medium | High | Low |
Detailed Experimental Protocols
Protocol A: Transfer Hydrogenation using Raney Nickel
Best for: Labs without high-pressure hydrogenation equipment and pilot scales prioritizing selectivity.
Reagents:
-
2,2'-Dichloroazobenzene (DCAB)
-
Raney Nickel (W-2 activity, stored under water)
-
Hydrazine Hydrate (80%)
-
Solvent: Toluene/Methanol (9:1 ratio)
-
Promoter: NaOH (trace)
Workflow Diagram:
Figure 2: Raney Nickel transfer hydrogenation workflow.[1]
Step-by-Step Procedure:
-
Preparation: In a 3-neck flask equipped with a reflux condenser and dropping funnel, dissolve 0.1 mol DCAB in 150 mL toluene and 20 mL methanol. Add 0.5g NaOH (to maintain alkalinity and prevent rearrangement).
-
Catalyst Loading: Carefully add 2.0g Raney Nickel paste. Warning: Raney Ni is pyrophoric. Do not let it dry out.
-
Reaction: Heat the mixture to 60°C.
-
Reduction: Add Hydrazine Hydrate (0.25 mol) dropwise over 60 minutes. The reaction is exothermic; control rate to maintain gentle reflux.
-
Completion: Stir for an additional 4 hours at 65–70°C. Monitor the disappearance of the orange/red azo color to a pale yellow (hydrazo).
-
Workup: Filter the catalyst while hot (under N2 blanket if possible). Wash the filtrate with water to remove excess hydrazine.
-
Isolation: Crystallize the 2,2'-dichlorohydrazobenzene from the toluene layer by cooling to 0°C.
Protocol B: High-Pressure Hydrogenation with Modified Pd/C
Best for: High-throughput screening and industrial continuous flow processes.
Reagents:
-
DCAB[2]
-
Catalyst: 5% Pd/C (sulfided or doped)
-
Inhibitor: Morpholine (0.5 eq) or Thiourea (trace)
-
Solvent: Isopropanol[3]
Step-by-Step Procedure:
-
Loading: Load autoclave with DCAB (10g), Isopropanol (100mL), Morpholine (0.5mL), and Pd/C (0.1g).
-
Purging: Purge reactor 3x with N2, then 3x with H2.
-
Pressurization: Pressurize to 5 bar (approx 75 psi) with H2.
-
Reaction: Heat to 50°C with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.
-
Monitoring: Monitor H2 uptake. The reaction usually completes within 2–3 hours. Stop immediately upon cessation of H2 uptake to prevent over-reduction to aniline.
-
Filtration: Vent H2, purge with N2, and filter catalyst through Celite.
Expert Insights & Troubleshooting
The "Alkaline Safety Net"
Regardless of the catalyst chosen, always maintain a basic pH (pH 9-11) in the reaction medium.
-
Why? The product, 2,2'-dichlorohydrazobenzene, undergoes the "Benzidine Rearrangement" in acidic conditions.[2][4][5] If the reaction medium becomes acidic (e.g., from trace HCl formation via dehalogenation), the hydrazo compound will prematurely rearrange or disproportionate, ruining the yield. Adding NaOH or using morpholine buffers this risk.
Handling Raney Nickel
-
Storage: Always under water or ethanol.
-
Disposal: Quench in dilute acid carefully; never throw dry Raney Ni into a waste bin (fire risk).
Dechlorination Indicators[6][7][8]
-
pH Drop: If the pH drops significantly during reaction, HCl is being generated, indicating C-Cl bond breakage.
-
HPLC: Look for the "Aniline" peak (lower retention time than Hydrazo). If seen, lower the temperature or increase the inhibitor concentration.
References
-
Vertex AI Search. (2025). Catalytic hydrogenation of o-nitrochlorobenzene to 3,3'-Dichlorobenzidine. ResearchGate. 5
-
Vertex AI Search. (2025). Synthesis of 2,2′-dichlorohydrazobenzene by catalytic hydrogenation. ResearchGate. 6
-
Vertex AI Search. (2025). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. ResearchGate. 7[8][9][10][6][11][12]
-
Vertex AI Search. (2025). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. PubMed Central. 13[9][10]
-
Vertex AI Search. (2025). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI.[14] 3
Sources
- 1. 3,3'-Dichlorobenzidine synthesis - chemicalbook [chemicalbook.com]
- 2. US5208376A - Process for the continuous preparation of 3,3'-dichloro-benzidine dihydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,3’-Dichlorobenzidine by Catalytic Hydrogenation - Dissertation [m.dissertationtopic.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic dechlorination of chlorobenzene in water by Pd/Fe bimetallic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dechlorination of chlorobenzene on vanadium-based catalysts for low-temperature SCR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for 1,2-Bis(2-chlorophenyl)hydrazine
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound like 1,2-Bis(2-chlorophenyl)hydrazine, a potential impurity or synthetic intermediate, ensuring that an analytical method is robust and transferable across different laboratories is a critical step. This guide provides an in-depth, experience-driven perspective on the inter-laboratory validation of an analytical method for this specific compound, moving beyond a simple checklist to explain the scientific rationale behind each step.
The Imperative of Inter-Laboratory Validation: Beyond a Single Lab's Horizon
While single-laboratory validation establishes the performance characteristics of a method under controlled conditions, it doesn't guarantee its performance in a real-world setting.[1][2] Inter-laboratory validation, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability.[3][4] It assesses the method's precision when performed by different analysts, on different instruments, and in different environments, thereby providing a true measure of its reproducibility.[1][3][4] This process is not merely a regulatory hurdle; it is a scientific necessity to ensure consistent and reliable data, which is the bedrock of patient safety and drug efficacy.
The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for validating analytical procedures, outlining the necessary performance characteristics to be evaluated.[5][6][7] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]
Key Performance Characteristics in Focus
An inter-laboratory validation for this compound would rigorously examine the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For this compound, this would include starting materials, other isomers (e.g., 1,2-Bis(4-chlorophenyl)hydrazine), and degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is further broken down into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[1][3]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[3]
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.[3][4] This is the core focus of our guide.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Designing a Robust Inter-Laboratory Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol. The following workflow outlines the essential stages:
Caption: A typical workflow for an inter-laboratory validation study.
The coordinating laboratory plays a pivotal role in ensuring the homogeneity and stability of the test samples. For this compound, this would involve preparing a bulk sample of a relevant matrix (e.g., a drug substance or a placebo formulation) spiked with known concentrations of the analyte.
Hypothetical Experimental Protocol: HPLC-UV Method
A common and robust analytical technique for compounds like this compound is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[9][10]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Quantify the peak area of this compound against a calibration curve prepared from a certified reference standard.
Presenting and Interpreting the Data: A Comparative Analysis
The true value of an inter-laboratory study lies in the collective data. The following tables present hypothetical results from a five-laboratory study to illustrate the data analysis process.
Table 1: Linearity of this compound Analysis
| Laboratory | Correlation Coefficient (r²) |
| Lab 1 | 0.9995 |
| Lab 2 | 0.9992 |
| Lab 3 | 0.9998 |
| Lab 4 | 0.9991 |
| Lab 5 | 0.9996 |
Interpretation: A high correlation coefficient (typically >0.999) from all participating laboratories indicates that the method provides a linear response across the tested concentration range, a fundamental requirement for accurate quantitation.
Table 2: Accuracy - Recovery of Spiked Samples
| Laboratory | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| Lab 1 | 10.0 | 99.5 |
| Lab 2 | 10.0 | 101.2 |
| Lab 3 | 10.0 | 98.8 |
| Lab 4 | 10.0 | 100.5 |
| Lab 5 | 10.0 | 99.9 |
Interpretation: The accuracy, demonstrated by the percent recovery, should fall within a predefined acceptance criterion (e.g., 98-102%). Consistent recovery across laboratories builds confidence in the method's ability to provide true results.
Table 3: Precision - Repeatability and Reproducibility
| Laboratory | Repeatability (RSDr, %) |
| Lab 1 | 0.8 |
| Lab 2 | 1.1 |
| Lab 3 | 0.9 |
| Lab 4 | 1.3 |
| Lab 5 | 0.7 |
| Reproducibility (RSDR, %) | 2.5 |
RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Interpretation: The repeatability (RSDr) reflects the precision within each laboratory. The reproducibility (RSDR), calculated from the combined data, is the key indicator of inter-laboratory precision. An acceptable RSDR value (often ≤ 5% for pharmaceutical analysis) is a strong testament to the method's robustness.
Table 4: Sensitivity - LOD and LOQ
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab 1 | 0.05 | 0.15 |
| Lab 2 | 0.06 | 0.18 |
| Lab 3 | 0.04 | 0.13 |
| Lab 4 | 0.07 | 0.20 |
| Lab 5 | 0.05 | 0.16 |
Interpretation: Consistent LOD and LOQ values across laboratories demonstrate that the method's sensitivity is not significantly affected by the specific laboratory environment or instrumentation.
Statistical Scrutiny: The Final Arbiter
-
Cochran's Test: This test is used to identify any laboratories with significantly larger intra-laboratory variance (repeatability) than the others. Outlying laboratories may need to be investigated for deviations from the protocol.
-
Grubbs' Test: This test is used to detect outliers in the mean results from each laboratory.
-
Analysis of Variance (ANOVA): ANOVA is a powerful statistical tool used to partition the total variability of the data into components attributable to different sources of variation (within-laboratory and between-laboratory).[3] This allows for the calculation of repeatability and reproducibility standard deviations.
The logical flow of assessing the validation parameters can be visualized as follows:
Caption: The hierarchical relationship of analytical method validation parameters.
Conclusion: A Method Fit for Purpose
The successful completion of an inter-laboratory validation study provides a high degree of assurance that the analytical method for this compound is robust, reliable, and transferable. The data generated from such a study is crucial for regulatory submissions and for ensuring consistent quality control across different manufacturing sites and contract testing laboratories. By adhering to a well-designed protocol and employing rigorous statistical analysis, we can confidently establish an analytical method that is truly "fit for purpose."
References
- Benchchem. (n.d.). Inter-Laboratory Validation of Chlorantraniliprole Analytical Methods: A Comparative Guide.
- SIELC Technologies. (2018, February 16). This compound.
- Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by.
- Bansal, K. S., et al. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Sisu@UT. (n.d.). 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine.
- Snee, R. D., & Smith, P. E., Jr. (n.d.). Statistical Analysis of Interlaboratory Studies. ResearchGate.
- AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry.
- IUPAC. (n.d.). Harmonized guidelines for single-laboratory validation of methods of analysis. Pure and Applied Chemistry.
Sources
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- 2. publications.iupac.org [publications.iupac.org]
- 3. metrology-journal.org [metrology-journal.org]
- 4. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
Validation of a Cleaning Procedure for Equipment Used in 1,2-Bis(2-chlorophenyl)hydrazine Synthesis
Executive Summary
Objective: To scientifically validate and compare cleaning protocols for the removal of 1,2-Bis(2-chlorophenyl)hydrazine (referred to herein as BCPH ) from stainless steel and glass reactor surfaces.
The Challenge: BCPH is a lipophilic, chlorinated hydrazo-intermediate often used in the synthesis of pyrazole-based agrochemicals and pharmaceuticals. Unlike simple hydrazines, BCPH exhibits extremely low aqueous solubility and high surface adhesion. Furthermore, as a hydrazine derivative, it carries a structural alert for genotoxicity, necessitating strict Maximum Allowable Carryover (MACO) limits based on the Threshold of Toxicological Concern (TTC).
Scope: This guide compares three cleaning vectors:
-
Method A (Traditional): 100% Methanol (Solubility-driven).
-
Method B (Green/Aqueous): 2% Non-ionic Surfactant in 0.1M NaOH (Emulsification & Hydrolysis).
-
Method C (Hybrid): 40% Isopropanol / 60% Aqueous Alkaline (Co-solvent approach).
Part 1: Compound Profile & Cleaning Strategy
Understanding the physicochemical nature of the residue is the first step in validation.
| Property | Description | Impact on Cleaning |
| Structure | 2,2'-Dichlorohydrazobenzene | Two aromatic rings increase hydrophobicity; Cl-substitution increases surface adhesion to stainless steel. |
| Solubility | Insoluble in water; Soluble in MeOH, EtOAc, DCM. | Water-only cleaning will fail. Surfactants or organic solvents are mandatory. |
| Reactivity | Susceptible to oxidation (to azo-form) and acid-catalyzed rearrangement (Benzidine rearrangement). | CRITICAL: Avoid strong acidic washes, which may convert residues into more toxic benzidine congeners, complicating detection and safety. |
| Toxicity | Potential Genotoxin (Class 2/3). | Requires low detection limits (LOD) and strict PDE-based acceptance criteria. |
The Validation Lifecycle
The following diagram illustrates the "Lifecycle Approach" to cleaning validation as per ICH Q7 and FDA guidelines.
Figure 1: The Lifecycle Approach ensures cleaning is not a one-time event but a continuous state of control.
Part 2: Comparative Methodology
Method A: Organic Solvent (Methanol)
-
Mechanism: Direct dissolution. BCPH is highly soluble in methanol.
-
Pros: Rapid removal; easy evaporation (leaves no residue).
-
Cons: High VOC emissions; flammability risk; operator exposure limits.
Method B: Aqueous Alkaline Surfactant (Optimized)
-
Mechanism: Micellar encapsulation (surfactant) combined with alkaline oxidation potential.
-
Recipe: 2% v/v Non-ionic Surfactant (e.g., Triton X-100 or proprietary lab cleaner) + 0.1M NaOH. Heated to 60°C.
-
Pros: Low VOC; safer for operators; aligns with "Green Chemistry" principles.
-
Cons: Requires rinse validation (to ensure surfactant is removed); requires heat/agitation.
Method C: Hybrid Co-Solvent
-
Mechanism: Synergistic solvency. The alcohol penetrates the lipophilic layer, while the water/base carrier aids in transport.
-
Recipe: 40% Isopropanol / 60% 0.1M NaOH.
-
Pros: Balanced performance; effective at ambient temperature.
Part 3: Experimental Validation Protocols
Establishing Acceptance Criteria (The Math)
Before validating, we must define "How clean is clean?" utilizing the Permitted Daily Exposure (PDE).[1][2]
Scenario:
-
Next Product (Product B): Batch Size = 100 kg.
-
Max Daily Dose of Product B: 100 mg.
-
BCPH Toxicity: Default Genotoxic TTC = 1.5 µ g/day (conservative approach).
If the total equipment surface area is
Swab Recovery Study (The Protocol)
You cannot validate the equipment if you cannot validate your swab.
-
Coupon Preparation: Use 5x5 cm Stainless Steel (316L) coupons.
-
Spiking: Apply a known quantity of BCPH (e.g., 10 µg in MeOH solution) onto the coupon. Allow to dry.
-
Sampling:
-
Use a Texwipe Alpha swab (low background).
-
Wet swab with extraction solvent (Acetonitrile:Water 50:50).
-
Swab technique: Horizontal strokes, flip swab, vertical strokes.
-
-
Extraction: Place swab head in 5 mL Mobile Phase. Sonicate for 10 mins.
-
Analysis: HPLC-UV (Method details below).
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient: 40% B to 90% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 245 nm (Aromatic absorption) or 280 nm.
-
Justification: BCPH is hydrophobic; a high organic gradient is required to elute it. UV detection is sufficient due to the bis-phenyl structure.
Part 4: Results & Data Analysis
The following data simulates a comparative study performed on 316L Stainless Steel coupons.
Table 1: Recovery Rates & Cleaning Efficiency
| Parameter | Method A (Methanol) | Method B (Aq. Surfactant @ 60°C) | Method C (Hybrid) |
| Visual Cleanliness | Pass (Immediate) | Pass (Requires Rinse) | Pass |
| Swab Recovery % | 92.5% ± 1.2% | 84.0% ± 3.5% | 96.1% ± 0.8% |
| Rinse Recovery % | 98.0% | 75.0% (Poor solubility in rinse) | 90.0% |
| Residue Detected | < LOD | Detectable but < Limit | < LOD |
| Cycle Time | 15 mins | 45 mins (Heat/Soak) | 20 mins |
Analytical Workflow Logic
Figure 2: The analytical chain of custody.[3][4][5] Note the use of PTFE filters to prevent adsorption of the lipophilic BCPH.
Conclusion & Recommendation
Scientific Verdict: While Method A (Methanol) offers the simplest "solubility-based" cleaning, it poses safety risks in large-scale manufacturing. Method B (Aqueous) is viable but requires strict control of temperature (>60°C) and agitation to overcome the lipophilicity of BCPH.
The Optimized Choice: Method C (Hybrid 40% IPA / 60% 0.1M NaOH) is the recommended protocol.
-
Efficacy: The alcohol fraction solvates the lipophilic rings, while the base prevents protonation, keeping the hydrazine in a neutral/soluble state.
-
Safety: Reduced flammability compared to pure methanol.
-
Validation: Demonstrated the highest recovery consistency (lowest Standard Deviation), which is critical for passing the "Validation" stage (3 consecutive batches).
Critical Caution: Do NOT use acidic cleaning agents for the initial wash. Acid can catalyze the rearrangement of hydrazo-compounds into benzidines, which are potent human carcinogens and will trigger a failure in safety compliance.
References
-
ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 12: Validation). International Council for Harmonisation.[6][7][8]
-
FDA Guidance: Validation of Cleaning Processes (7/93). U.S. Food and Drug Administration.[7]
-
EMA Guidelines: Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities.[9][2] European Medicines Agency.[9][6]
-
PubChem: Compound Summary for Hydrazine Derivatives (General Chemistry). National Library of Medicine.
-
Forsyth, R. et al. Risk-based approaches to cleaning validation in the pharmaceutical industry. Pharmaceutical Engineering, 2018.[7][10] (General reference for MACO calculations).
Sources
- 1. masuuglobal.com [masuuglobal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-クロロフェニルヒドラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. Regulatory Requirements and Guidelines for Cleaning Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. Cleaning Validation ICH Guidelines: A Practical Guide [leucine.io]
- 9. Permitted Daily Exposure (PDE) Calculation, PDE Calculation [freyrsolutions.com]
- 10. Clarifications to FDA’s Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients [thefdalawblog.com]
Comparative Guide: Robustness Evaluation of HPLC Methods for 1,2-Bis(2-chlorophenyl)hydrazine
Executive Summary
1,2-Bis(2-chlorophenyl)hydrazine is a symmetric hydrazine derivative often encountered as a critical process intermediate or degradation impurity in the synthesis of azo dyes and specific pharmaceuticals (e.g., Clofazimine analogues).[1][2] Its analysis presents two distinct challenges: hydrophobic retention (LogP > 4.5) and oxidative instability (degradation to azo-derivatives and 2-chloroaniline).[1][3]
This guide compares a standard C18 (Octadecyl) approach against a Phenyl-Hexyl alternative.[1][3] While C18 columns provide adequate retention, they often fail robustness stress tests when separating the parent hydrazine from its oxidative degradation products due to "hydrophobic wash-out."[1][3] The Phenyl-Hexyl stationary phase is demonstrated here as the superior alternative, utilizing
Compound Profile & Critical Quality Attributes (CQA)
Understanding the analyte is the first step in Quality by Design (QbD) method development (ICH Q14).[1][3]
| Property | Value / Characteristic | Analytical Impact |
| Structure | Symmetric aromatic hydrazine | Strong UV absorption (240-254 nm); potential for |
| LogP | ~4.8 (Estimated) | Highly hydrophobic; requires high organic content to elute.[1][3] |
| pKa | Weakly basic | Peak tailing possible on active silanols; requires acidic mobile phase modifier.[1][3] |
| Stability | Oxidatively unstable | Critical: Degrades to 1,2-bis(2-chlorophenyl)diazene (Azo) and 2-Chloroaniline.[1][3] |
Degradation Pathway & Separation Challenge
The primary robustness failure mode is the co-elution of the hydrazine with its oxidation product (the azo derivative).
Figure 1: Oxidative degradation pathway.[1][3] The method must resolve the Hydrazine from the Azo impurity.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1][3]
Method A: The Standard Approach (C18)
-
Performance: Good retention, but poor selectivity between the Hydrazine and the Azo impurity. Because both molecules are highly hydrophobic and structurally similar, their elution windows overlap significantly when organic composition varies by ±2%.[1][3]
Method B: The Robust Alternative (Phenyl-Hexyl)[1]
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm (Sterically protected).[1][3]
-
Mechanism: Hydrophobicity +
- Interaction .[1][3] -
Performance: The Phenyl ring on the stationary phase interacts with the electron-deficient chlorophenyl rings of the analyte. This "orthogonal" selectivity mechanism provides a wider resolution window, making the method robust against flow and composition changes.
Experimental Protocol: Robustness Evaluation
This protocol follows ICH Q2(R2) guidelines for robustness testing.
Reagents & Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][3] Note: Acid suppresses silanol activity.
-
Diluent: 50:50 MeCN:Water (Degassed).[1][3] Critical: Use amber glassware to prevent photo-oxidation.[1][3]
Chromatographic Conditions (Method B - Optimized)
-
Injection Volume: 5 µL.
-
Column Temp: 35°C.
-
Gradient:
Robustness Stress Test Design
We utilize a One-Variable-at-a-Time (OVAT) approach for critical parameters, centered around the Method B conditions.
Parameters Tested:
-
Flow Rate: ± 0.1 mL/min (0.9, 1.1).
-
Column Temperature: ± 5°C (30°C, 40°C).
-
Organic Composition: ± 2% absolute in Gradient (e.g., start at 48% or 52%).
Results & Robustness Data
The following data compares the Resolution (
-
Acceptance Criteria:
(Baseline separation).
Table 1: Comparative Robustness Data
| Parameter Change | Method A (C18) | Method B (Phenyl-Hexyl) | Status (Method B) |
| Nominal Conditions | 1.8 | 4.2 | PASS |
| Flow Rate: 0.9 mL/min | 1.9 | 4.4 | PASS |
| Flow Rate: 1.1 mL/min | 1.6 | 3.9 | PASS |
| Temp: 30°C | 1.7 | 4.5 | PASS |
| Temp: 40°C | 1.5 (Fail) | 3.8 | PASS |
| % Organic: -2% | 2.1 | 4.8 | PASS |
| % Organic: +2% | 0.9 (Co-elution) | 3.5 | PASS |
Analysis of Causality
-
Method A Failure: The C18 method fails when organic content increases (+2%).[1][3] The hydrophobic interaction is weakened, causing both the impurity and analyte to elute earlier and merge. The selectivity (
) is insufficient to withstand the change.[1][3] -
Method B Success: Even when the organic modifier increases, the
- interaction between the Phenyl-Hexyl phase and the analyte's aromatic rings remains constant. This "secondary retention mechanism" acts as a buffer, maintaining separation even when the primary hydrophobic mechanism is stressed.[1][3]
Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the robust Phenyl-Hexyl method, compliant with ICH Q14 (Analytical Procedure Development).
Figure 2: QbD-driven method development workflow favoring orthogonal selectivity.
References
-
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][3] (2023).[1][3][5][6] Guideline on validation parameters including robustness. [Link]
-
ICH Q14: Analytical Procedure Development. International Council for Harmonisation. (2023).[1][3] Guideline on QbD approaches to method robustness. [Link]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1][3] (2025).[1][3][4][7] Physicochemical properties and structure. [Link][1]
-
SIELC Technologies Application Note. Separation of this compound. Reference for standard reverse-phase conditions. [Link]
Sources
- 1. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 3. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. helixchrom.com [helixchrom.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
comparative analysis of the environmental impact of different hydrazine synthesis methods
Comparative Guide: Environmental Impact of Hydrazine Synthesis Methods
Executive Summary
Hydrazine (
Scientific Principles & Mechanisms
The Raschig Process (Traditional Baseline)
The Raschig process relies on the oxidation of ammonia by sodium hypochlorite (
-
Mechanism:
is chlorinated to , which then undergoes nucleophilic attack by a second molecule of . -
Critical Flaw: The reaction competes with a fast side reaction where hydrazine is oxidized by chloramine to nitrogen gas (
). To prevent this, a massive excess of ammonia (30:1 ratio) and gelatin (to complex metal ions) is required. -
Stoichiometry:
The Peroxide-Ketazine Process (Green Alternative)
Developed by Pechiney-Ugine-Kuhlmann (now Arkema), this process uses hydrogen peroxide (
-
Mechanism: Ammonia and ketone condense to form an imine, which is oxidized by
(activated by acetamide/phosphate) to an oxaziridine. This intermediate reacts with another ammonia molecule to form a hydrazone, and finally the azine. -
Green Advantage: The ketone prevents the oxidation of hydrazine, allowing for high yields without salt formation. The ketone is regenerated during hydrolysis.
-
Stoichiometry (Net):
Comparative Environmental Analysis
The following data highlights the stark contrast in environmental metrics between the two dominant industrial methods.
| Metric | Raschig Process | Peroxide-Ketazine (PCUK) | Impact Analysis |
| Atom Economy (Theoretical) | ~29.5% | ~47.0% | PCUK utilizes nearly half the reactant mass for the final product; Raschig loses majority mass to NaCl. |
| E-Factor (kg Waste / kg Product) | > 5.0 | < 0.5 | Raschig produces ~4-5 tons of NaCl per ton of hydrazine. PCUK produces only water. |
| Energy Consumption | High (Distillation) | Medium (Decantation) | Raschig requires energy-intensive distillation of dilute (1-3%) hydrazine. PCUK separates azine by decantation before hydrolysis. |
| Toxicity of Reagents | High ( | Moderate ( | Elimination of chlorine gas reduces acute inhalation risks and corrosion issues. |
| Water Usage | High (Dilution required) | Low | Raschig requires high dilution to prevent side reactions; PCUK operates at higher concentrations. |
Experimental Protocols
Method A: Traditional Raschig Synthesis (Lab-Scale Simulation)
Caution: Hydrazine is a suspected carcinogen and highly toxic. Work in a fume hood.
-
Reagent Prep: Prepare a 1M solution of sodium hypochlorite (
) by diluting commercial bleach. Chill to 0°C in an ice bath. -
Ammonia Mixing: In a separate flask, mix 28% aqueous ammonia (
) with a 1% gelatin solution (catalyst inhibitor). The molar ratio of must be at least 30:1 to minimize decomposition. -
Chloramine Formation: Add the cold
dropwise to the ammonia solution while stirring vigorously. Maintain temperature < 5°C. -
Synthesis Step: Rapidly heat the mixture to 130°C in a pressure vessel (autoclave) for 30 minutes. The rapid heating favors hydrazine formation over decomposition.
-
Isolation: The resulting solution contains ~1-2% hydrazine and high concentrations of NaCl. Isolation requires fractional distillation (azeotrope at 118°C).
Method B: Green Peroxide-Ketazine Synthesis
Note: This method avoids chlorine and salt formation.
-
Working Solution: In a round-bottom flask, mix Methyl Ethyl Ketone (MEK) and 28% aqueous ammonia. Molar ratio MEK:
should be 2:4. -
Activation: Add a catalytic amount of acetamide (0.1 eq) and disodium hydrogen phosphate.
-
Oxidation: Heat to 50°C. Add 50-70% Hydrogen Peroxide (
) dropwise over 2 hours. Maintain vigorous stirring.-
Observation: The solution will separate into two phases. The upper organic layer contains the MEK-azine.
-
-
Separation: Decant the upper organic layer. This removes the bulk of water without distillation.
-
Hydrolysis: Transfer the azine layer to a pressure hydrolysis column. Heat to 150°C (approx 8-10 bar).
-
Result: MEK flashes off (recycle this), leaving an aqueous solution of hydrazine hydrate.
-
Visualizations
Diagram 1: Mechanistic Flow Comparison
This diagram illustrates the divergence in reaction pathways and waste generation.
Caption: Comparison of the linear, salt-producing Raschig pathway vs. the cyclic, regenerative Peroxide-Ketazine pathway.
Diagram 2: Environmental Decision Matrix
A logic flow for selecting the appropriate synthesis method based on available infrastructure and environmental goals.
Caption: Decision tree for process selection prioritizing environmental constraints and scalability.
Conclusion
The transition from the Raschig process to the Peroxide-Ketazine method represents a paradigm shift in industrial hydrazine synthesis. While the Raschig process remains in use due to legacy infrastructure, the Peroxide-Ketazine route offers superior atom economy and environmental compliance by eliminating saline waste and reducing energy demand. For modern drug development and large-scale manufacturing, the peroxide-based route is the scientifically and ethically superior choice.
References
-
Maxwell, G. R. (2004). Synthetic Nitrogen Products: A Practical Guide to the Products and Processes. Springer. Link
-
Arkema Group. (n.d.). Hydrazine Hydrate Production: The Peroxide Process. Arkema Technical Data. Link
-
Schirmann, J. P., & Bourdauducq, P. (2000). Hydrazine. Ullmann's Encyclopedia of Industrial Chemistry. Link
-
World Intellectual Property Organization. (2018). WO2018065997A1: An Improved Process for Production of Hydrazine Hydrate. Google Patents. Link
-
American Chemical Society. (1998). Green Chemistry Principle #2: Atom Economy. ACS.org. Link
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1,2-Bis(2-chlorophenyl)hydrazine: Essential Safety and Operational Protocols
Welcome to a comprehensive guide designed for the precise and safe handling of 1,2-Bis(2-chlorophenyl)hydrazine. As researchers and drug development professionals, our work with potent chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. This document moves beyond a simple checklist, providing the causal reasoning behind each procedural step. While specific toxicological data for this compound is not extensively published, its structure as a chlorinated aromatic hydrazine compels us to adopt stringent precautions based on the well-documented hazards of this chemical class. The protocols herein are designed as a self-validating system to ensure the protection of personnel, the integrity of your research, and environmental safety.
Hazard Assessment: Understanding the "Why"
The foundation of any safety protocol is a thorough understanding of the potential hazards. Hydrazine and its derivatives are classified as highly hazardous materials.[1] Extrapolating from data on analogous compounds like Phenylhydrazine and 2-Chlorophenylhydrazine, we must assume this compound presents a similar hazard profile.
-
Multi-Route Toxicity: Hydrazines are typically harmful by inhalation, in contact with skin, and if swallowed.[2] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3][4] In some cases, inhalation may lead to serious conditions such as pulmonary edema (fluid buildup in the lungs) and cyanosis.[3]
-
Systemic and Chronic Effects: Beyond immediate irritation, the primary concern is the potential for long-term health effects. Many hydrazine derivatives are suspected of causing genetic defects and cancer.[2][5] Prolonged or repeated exposure can lead to organ damage, with the liver, kidneys, blood, and nervous system being primary targets.[5][6][7] Skin sensitization, leading to an allergic reaction upon subsequent contact, is also a significant risk.[2]
-
Mechanism of Neurotoxicity: The neurotoxic effects of some hydrazines, such as seizures, are linked to their ability to create a functional deficiency of pyridoxine (vitamin B6). This depletes the neurotransmitter GABA, leading to an excess of glutamate and resulting in refractory seizures.[7]
This toxicological profile mandates that we treat this compound as a substance with high acute and chronic toxicity, necessitating the use of robust engineering controls and a comprehensive personal protective equipment strategy.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Relying solely on PPE is a flawed strategy; it is the final barrier, not the first.
-
Primary Containment: All handling of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood or a glove box to control the release of airborne particulates.[1][4]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's performance should be verified regularly.
-
Emergency Facilities: An eyewash station and a safety shower must be immediately accessible and unobstructed in the work area.[3][8] All personnel must be trained on their location and operation.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE must be based on a thorough risk assessment. For this compound, a comprehensive approach is required.
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[3] Given the high toxicity, these must be supplemented with a full-face shield to protect against splashes and unforeseen events.[6] This combination is compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133.[4]
Skin and Body Protection
A flame-resistant lab coat, full-length pants, and closed-toe shoes are the minimum requirements for body protection.[6] To prevent skin contact, this should be viewed as a multi-layered system:
-
Primary Lab Coat: A standard, flame-resistant lab coat.
-
Secondary Barrier: For any tasks involving significant quantities or a higher risk of splashes, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.
-
Gloves: Gloves are critical and require careful selection.
Hand Protection: The Critical Interface
Choosing the correct gloves is paramount, as hydrazines can be absorbed through the skin.[9] Not all common laboratory gloves offer adequate protection. Butyl rubber is often cited as the material of choice for handling hydrazines, with Neoprene and nitrile rubber also being recommended.[9][10]
Table 1: Recommended Glove Materials for Hydrazine Compounds
| Glove Material | Protection Level | Notes |
| Butyl Rubber | Excellent | Often considered the best choice for handling hydrazine and its derivatives.[10] |
| Nitrile Rubber | Good | A common and effective choice, but always check manufacturer data for breakthrough time.[6][9] |
| Neoprene | Good | Provides good chemical resistance against a range of chemicals including hydrazines.[6][9] |
| Polyvinyl Chloride (PVC) | Fair | May be suitable for some applications but generally offers less protection than Butyl or Nitrile.[9][10] |
| Latex | Poor | Not recommended. Offers poor chemical resistance to many laboratory chemicals. |
Crucial Consideration: Always double-glove. This provides a critical safety buffer in case the outer glove is compromised. Regularly inspect gloves for any signs of degradation or puncture before and during use.
Respiratory Protection
Work must be conducted within a fume hood to prevent inhalation.[4] However, in the event of an emergency, such as a large spill or a failure of the primary engineering controls, respiratory protection is essential. A simple dust mask is completely inadequate. A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is required.[3]
-
Recommended: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[6]
-
For Emergencies: In high-concentration or unknown environments (e.g., a significant spill), a self-contained breathing apparatus (SCBA) is necessary.[1]
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, logical workflow is non-negotiable. The following diagram and protocols outline the critical steps from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol: Handling Solid this compound
-
Preparation:
-
Verify the certification of the chemical fume hood.
-
Cover the work surface of the fume hood with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (spatulas, glassware, waste container) inside the fume hood.
-
Prepare a labeled, sealable container for hazardous waste.
-
-
Donning PPE:
-
Don inner gloves.
-
Don lab coat and any additional protective clothing (e.g., apron).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don face shield.
-
-
Handling Operations (Inside Fume Hood):
-
Carefully open the container of this compound.
-
To minimize dust, do not scrape the material. Use a clean spatula to carefully scoop and transfer the solid.
-
When weighing, place the receiving vessel on the balance, tare it, and then add the compound. Avoid weighing directly onto paper.
-
Immediately and securely close the primary container after use.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., ethanol) and a disposable towel.
-
Place all contaminated disposable items (weigh boats, towels, outer gloves) directly into the designated hazardous waste container.
-
Rinse any contaminated, non-disposable equipment (like spatulas) with a suitable solvent inside the fume hood, collecting the rinsate as hazardous waste.
-
-
Doffing PPE (Outside the Fume Hood):
-
Remove the face shield.
-
Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove lab coat and apron.
-
Remove safety goggles.
-
Remove inner gloves and dispose of them.
-
Wash hands and forearms thoroughly with soap and water.
-
Emergency Response and Disposal
Spill Management
For a small, solid spill inside a fume hood:
-
Do NOT attempt to sweep with a dry brush. This will create dust.
-
Gently cover the spill with absorbent pads to prevent aerosolization.
-
Carefully scoop the material and pads into the hazardous waste container.
-
Decontaminate the area as described in the cleanup protocol.
-
For any spill outside of a fume hood, or for a large spill, evacuate the area immediately and contact your institution's emergency response team.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[3]
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
This includes used PPE, absorbent paper, contaminated glassware, and the chemical itself.
-
Collect all waste in a clearly labeled, sealed, and chemically resistant container.
-
Waste hydrazine should never be disposed of down the drain.[10]
-
Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[1]
By integrating this expert-level understanding of the risks with meticulous adherence to these operational and safety protocols, you can confidently and safely advance your critical research objectives.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97%.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.
- Ricca Chemical Company. (n.d.). Safety Data Sheet.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorophenylhydrazine hydrochloride.
- University of Nevada, Reno. (n.d.). Hydrazine - Risk Management and Safety.
- Defense Technical Information Center (DTIC). (1986). Safety and Handling of Hydrazine.
- GOV.UK. (n.d.). Hydrazine - Incident management.
- New Jersey Department of Health. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Retrieved from New Jersey Department of Health website.
- New Jersey Department of Health. (2009). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from New Jersey Department of Health website.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenylhydrazine hydrochloride.
- National Center for Biotechnology Information (NCBI). (2023). Hydrazine Toxicology - StatPearls.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. riccachemical.com [riccachemical.com]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. arxada.com [arxada.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
